2-(3-Methyloxetan-3-YL)acetonitrile
Description
The exact mass of the compound 2-(3-Methyloxetan-3-YL)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methyloxetan-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyloxetan-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methyloxetan-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTGTYASEFLGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597198 | |
| Record name | (3-Methyloxetan-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117452-93-4 | |
| Record name | (3-Methyloxetan-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyloxetan-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 2-(3-Methyloxetan-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, polar, and three-dimensional motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount challenge. Among these motifs, the oxetane ring has garnered significant attention as a versatile building block.[1][2] Its ability to act as a bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties, while enhancing aqueous solubility, metabolic stability, and membrane permeability, makes it a valuable tool for medicinal chemists.[3][4] This guide focuses on a specific oxetane-containing compound, 2-(3-Methyloxetan-3-YL)acetonitrile, providing a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and insights into its potential applications in drug development.
Physicochemical Properties of 2-(3-Methyloxetan-3-YL)acetonitrile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its formulation to its pharmacokinetic profile. While experimental data for 2-(3-Methyloxetan-3-YL)acetonitrile is not extensively available in the public domain, we can compile known data and provide informed predictions based on its structure and the properties of related compounds.
Table 1: Physicochemical Properties of 2-(3-Methyloxetan-3-YL)acetonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₆H₉NO | PubChem[5] |
| Molecular Weight | 111.14 g/mol | PubChem[5] |
| Monoisotopic Mass | 111.06841 Da | PubChem[5] |
| Predicted XlogP | 0.2 | PubChem[5] |
| Boiling Point | Estimated: 180-200 °C | Prediction based on related structures |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | Structural analysis |
| pKa | Not available | - |
Predicted Mass Spectrometry Data:
Mass spectrometry is a critical tool for the identification and characterization of novel compounds. Predicted mass-to-charge ratios (m/z) for various adducts of 2-(3-Methyloxetan-3-YL)acetonitrile provide valuable information for its detection and analysis.
Table 2: Predicted Mass Spectrometry Data for 2-(3-Methyloxetan-3-YL)acetonitrile Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.07569 |
| [M+Na]⁺ | 134.05763 |
| [M-H]⁻ | 110.06113 |
| [M+NH₄]⁺ | 129.10223 |
| [M+K]⁺ | 150.03157 |
| Data sourced from PubChem[5] |
Synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile: A Practical Approach
A reliable and efficient synthesis is crucial for the exploration of any new chemical entity. While a specific protocol for 2-(3-Methyloxetan-3-YL)acetonitrile is not readily found in the literature, a robust two-step synthesis can be proposed based on established organic chemistry principles, starting from the commercially available 3-methyl-3-oxetanemethanol.
The proposed synthetic route involves two key transformations:
-
Activation of the Primary Alcohol: The hydroxyl group of 3-methyl-3-oxetanemethanol is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.
-
Nucleophilic Substitution with Cyanide: The activated intermediate then undergoes an SN2 reaction with a cyanide salt to introduce the nitrile functionality and yield the target compound.
Caption: Proposed two-step synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-3-((tosyloxy)methyl)oxetane
-
Reagents and Setup: To a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The use of anhydrous conditions is crucial to prevent the hydrolysis of the tosyl chloride and the product.
Step 2: Synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile
-
Reagents and Setup: Dissolve the crude 3-methyl-3-((tosyloxy)methyl)oxetane (1.0 eq) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add sodium cyanide (1.2 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(3-Methyloxetan-3-YL)acetonitrile.
-
Causality: A polar aprotic solvent is used to dissolve both the tosylate and the cyanide salt and to promote the SN2 reaction. Heating is necessary to provide the activation energy for the substitution. A slight excess of sodium cyanide is used to ensure complete conversion of the tosylate.
The Role of the 3-Methyloxetane Moiety in Drug Design
The incorporation of the 3-methyloxetane unit into a molecule can have a profound and beneficial impact on its drug-like properties. This is a direct consequence of the unique structural and electronic features of the oxetane ring.
Caption: Impact of the 3-methyloxetane moiety on physicochemical properties.
-
Enhanced Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its non-polar carbocyclic analogs.[1]
-
Metabolic Stability: The strained four-membered ring of the oxetane is generally more resistant to metabolic degradation than more flexible aliphatic chains. The methyl group at the 3-position can also provide steric hindrance, further protecting adjacent functionalities from enzymatic attack.
-
Reduced Lipophilicity: The inherent polarity of the ether linkage in the oxetane ring helps to lower the lipophilicity (logP) of a molecule, which can be advantageous for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Three-Dimensionality: The rigid, spirocyclic nature of the 3,3-disubstituted oxetane introduces a greater degree of three-dimensional character into a molecule. This can lead to improved binding affinity and selectivity for its biological target by allowing for more specific and directional interactions.[2]
Predicted Spectral Data
While experimental spectra are not available, the expected NMR and IR data for 2-(3-Methyloxetan-3-YL)acetonitrile can be predicted based on its structure and known spectral data for similar compounds.
-
¹H NMR:
-
A singlet for the methyl protons (~1.3 ppm).
-
A singlet for the methylene protons adjacent to the nitrile group (~2.7 ppm).
-
Two doublets for the diastereotopic methylene protons of the oxetane ring (~4.4 and 4.6 ppm, J ≈ 6 Hz).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~25 ppm).
-
A signal for the methylene carbon adjacent to the nitrile (~20 ppm).
-
A signal for the quaternary carbon of the oxetane ring (~40 ppm).
-
A signal for the methylene carbons of the oxetane ring (~78 ppm).
-
A signal for the nitrile carbon (~118 ppm).
-
-
IR Spectroscopy:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region.
-
A prominent C-O-C stretching vibration for the oxetane ether linkage around 1100-1150 cm⁻¹.
-
Conclusion
2-(3-Methyloxetan-3-YL)acetonitrile represents a valuable building block for medicinal chemistry, combining the advantageous properties of the oxetane motif with the versatile reactivity of the nitrile group. This guide provides a foundational understanding of its physicochemical properties and a practical synthetic route, empowering researchers to explore its potential in the development of novel therapeutics. The strategic application of such thoughtfully designed molecules will undoubtedly continue to drive innovation in the field of drug discovery.
References
- EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents. (n.d.).
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3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
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nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.). Retrieved January 31, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). J. Org. Chem. Retrieved January 31, 2026, from [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery | ChemRxiv. (n.d.). Retrieved January 31, 2026, from [Link]
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IR-ATR spectra of methanol in acetonitrile (0.007 mol fraction) with... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Sequential synthesis and 13 C NMR spectra of methyl 3- О - Chemical Papers. (n.d.). Retrieved January 31, 2026, from [Link]
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Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Retrieved January 31, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
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Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. (2023, January 27). Retrieved January 31, 2026, from [Link]
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Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
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Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (n.d.). Retrieved January 31, 2026, from [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]
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Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation - ResearchGate. (2025, August 9). Retrieved January 31, 2026, from [Link]
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Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates - ResearchGate. (2023, December 30). Retrieved January 31, 2026, from [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery - ChemRxiv. (n.d.). Retrieved January 31, 2026, from [Link]
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Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. (2024, December 26). Retrieved January 31, 2026, from [Link]
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The i.r. spectra of 3-methyl-2-butenenitrile and 3-methyl-3-butenenitrile - Sci-Hub. (n.d.). Retrieved January 31, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
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2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO) - PubChemLite. (n.d.). Retrieved January 31, 2026, from [Link]
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2-[3-(Methoxymethyl)phenyl]acetonitrile | C10H11NO | CID 84764360 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of 2-(3-Methyloxetan-3-YL)acetonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is paramount. Among the saturated heterocycles that have garnered significant interest, the oxetane ring stands out.[1][2] Once considered a niche structural element, the four-membered cyclic ether is now recognized as a valuable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[2] Its incorporation into a molecule can profoundly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups.[1][2]
The subject of this guide, 2-(3-Methyloxetan-3-YL)acetonitrile, is a prime example of a building block that leverages the advantageous properties of the oxetane core. This molecule combines the strained, polar oxetane ring with a nitrile group—a versatile functional handle for further chemical elaboration. For drug development professionals, compounds like this are of high interest as starting points for the synthesis of more complex molecules in discovery programs.
Ensuring the unequivocal structural integrity of such building blocks is a non-negotiable prerequisite for their use in synthesis. An erroneous structure at the outset can lead to the generation of incorrect products, wasting significant time and resources. This guide provides a comprehensive, multi-technique approach to the structural verification of 2-(3-Methyloxetan-3-YL)acetonitrile, grounded in the principles of scientific integrity and cross-validation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, not merely as data acquisition steps, but as an integrated analytical workflow.
Molecular Overview
Before delving into the analytical protocols, let's establish the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [4] |
| Monoisotopic Mass | 111.06841 Da | [3] |
| IUPAC Name | 2-(3-methyloxetan-3-yl)acetonitrile | [4] |
| Appearance | Colourless liquid | [4] |
Structure:
Figure 1: Chemical Structure of 2-(3-Methyloxetan-3-YL)acetonitrile
The Integrated Analytical Workflow
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system. The workflow described herein ensures that the molecular formula, connectivity, and functional groups are all unambiguously confirmed.
Diagram 1: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each carbon and hydrogen atom.[5][6][7]
Expertise & Causality: Experimental Choices
For a small, polar organic molecule like our target, high-resolution ¹H and ¹³C NMR in a deuterated solvent is ideal. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(3-methyloxetan-3-yl)acetonitrile.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal-to-noise, as the quaternary carbon signal will be weak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual signal to 77.16 ppm.
Data Interpretation: Predicted Spectra
The structure of 2-(3-methyloxetan-3-yl)acetonitrile predicts a specific set of signals. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of each peak, we can piece together the molecular structure.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| -CH₃ (Methyl) | ~1.4 | Singlet (s) | 3H | Attached to a quaternary carbon, no adjacent protons to couple with. |
| -CH₂CN (Methylene) | ~2.7 | Singlet (s) | 2H | Attached to a quaternary carbon, no adjacent protons to couple with. Shifted downfield by the adjacent electron-withdrawing nitrile group. |
| -OCH₂- (Oxetane) | ~4.5 | Singlet (s) | 4H | The two methylene groups in the oxetane ring are chemically equivalent due to symmetry. They are shifted significantly downfield by the adjacent oxygen atom.[8] |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| -CH₃ | ~25 | Typical chemical shift for an aliphatic methyl group on a quaternary center. |
| -CH₂CN | ~30 | Aliphatic methylene carbon, slightly deshielded by the nitrile group. |
| C(quat) | ~40 | Quaternary carbon of the oxetane ring. Signal is expected to be weak. |
| -OCH₂- | ~80 | Methylene carbons directly attached to the ether oxygen are significantly deshielded. |
| -CN (Nitrile) | ~117 | Characteristic chemical shift for a nitrile carbon. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check on its molecular formula.[9][10][11] This technique is crucial for confirming that the synthesized molecule has the correct elemental composition.
Expertise & Causality: Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It will likely protonate the molecule, forming a pseudomolecular ion [M+H]⁺, without causing significant fragmentation. This allows for a clear determination of the molecular weight. Direct infusion analysis is sufficient for a pure sample, eliminating the need for chromatographic separation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12][13][14]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion, for instance, m/z 50-200.
Data Interpretation: Expected Results
The primary goal is to identify the ion corresponding to the protonated molecule, [M+H]⁺.
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [C₆H₉NO + H]⁺ | 112.0757 | Expected within 5 ppm |
The observation of a high-intensity signal at m/z ≈ 112.0757 provides strong evidence for the molecular formula C₆H₉NO.[3] High-resolution mass spectrometry can measure this mass with high accuracy (typically < 5 ppm error), which effectively rules out other possible elemental compositions. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z ≈ 134.0576, might also be observed.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[15] For our target compound, we are looking for characteristic absorptions for the nitrile and the cyclic ether.
Expertise & Causality: Experimental Choices
Attenuated Total Reflectance (ATR) is a modern sampling technique that is ideal for liquid samples. It requires minimal sample preparation—just a single drop placed on the ATR crystal—and provides high-quality spectra.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place one drop of the neat liquid sample of 2-(3-methyloxetan-3-yl)acetonitrile directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation: Key Vibrational Frequencies
The IR spectrum should display characteristic absorption bands that confirm the presence of the nitrile and ether functionalities.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Type | Rationale |
| ~2950-2850 | C-H (Aliphatic) | Stretching | Corresponds to the methyl and methylene groups. |
| ~2250 | -C≡N (Nitrile) | Stretching | This is a highly diagnostic, sharp, and intense peak. Its presence is strong evidence for the nitrile group.[16][17] |
| ~1100 | C-O-C (Ether) | Asymmetric Stretching | A strong, broad absorption in this region is characteristic of an ether linkage.[8][18] The strained nature of the oxetane ring may influence the exact position. |
The absence of a broad absorption band around 3300 cm⁻¹ would confirm the lack of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl (C=O) group.
Data Synthesis and Final Structural Confirmation
The power of this multi-technique approach lies in the convergence of all data points to support a single, unambiguous structure:
-
Mass Spectrometry confirms the molecular formula is C₆H₉NO by providing an accurate molecular weight.
-
Infrared Spectroscopy confirms the presence of the key nitrile (-C≡N) and ether (C-O-C) functional groups.
-
NMR Spectroscopy provides the final, definitive proof. It shows the exact number and type of protons and carbons, and their connectivity matches the proposed structure perfectly: a quaternary carbon substituted with a methyl group, a cyanomethyl group, and two equivalent methylene groups forming the strained oxetane ring.
When the predicted data in the tables above align with the experimental results, the structure of 2-(3-Methyloxetan-3-YL)acetonitrile can be considered confirmed with a high degree of confidence. This rigorous, self-validating workflow is essential for ensuring the quality of critical building blocks used in research and drug development.
References
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National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. Retrieved January 30, 2026, from [Link]
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PubChemLite. (n.d.). 2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO). Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
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Wikipedia. (n.d.). Acetonitrile. Retrieved January 30, 2026, from [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
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PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2016). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved January 30, 2026, from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2015). Mass Spectrometry in Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved January 30, 2026, from [Link]
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved January 30, 2026, from [Link]
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Introduction: The Strategic Value of the Oxetane Moiety in Modern Chemistry
An In-Depth Technical Guide to 2-(3-Methyloxetan-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in contemporary medicinal chemistry and materials science. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and influence on the physicochemical properties of parent molecules have made it a powerful tool for molecular design. Unlike more common rings, the strained oxetane system can improve aqueous solubility, metabolic stability, and cell permeability, while also modulating bioactivity and selectivity.
This guide focuses on a key exemplar of this structural class: 2-(3-Methyloxetan-3-YL)acetonitrile . This molecule serves as a versatile building block, combining the desirable features of the oxetane ring with the reactive potential of a nitrile group. We will explore its synthesis, properties, and the strategic considerations for its deployment in research and development, providing a Senior Application Scientist's perspective on its practical application.
Core Molecular Attributes
A foundational understanding of 2-(3-Methyloxetan-3-YL)acetonitrile begins with its fundamental properties. These attributes dictate its handling, reactivity, and suitability for various synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 117452-93-4 | [1][2] |
| Molecular Formula | C₆H₉NO | [1][3] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| IUPAC Name | 2-(3-methyloxetan-3-yl)acetonitrile | [1] |
| Synonyms | (3-methyl-3-oxetanyl)acetonitrile | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% | [1][2] |
Strategic Synthesis Pathway
The most common and logical route to 2-(3-Methyloxetan-3-YL)acetonitrile involves a two-step sequence starting from the commercially available alcohol, 3-Methyl-3-oxetanemethanol. This pathway is predicated on converting the primary hydroxyl group into a good leaving group, which is then displaced by a cyanide nucleophile.
Caption: Two-step synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile.
Part 1: Activation of the Hydroxyl Group via Tosylation
Causality: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Sulfonate esters, such as tosylates, are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. The reaction of 3-Methyl-3-oxetanemethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base achieves this transformation efficiently.[4][5]
Experimental Protocol: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Methyl-3-oxetanemethanol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or pyridine. Cool the mixture to 0°C in an ice bath.
-
Base Addition: If using an inert solvent like DCM, add a base such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent) to scavenge the HCl byproduct.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The formation of a salt (e.g., triethylammonium chloride) will be observed as a precipitate.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate intermediate. This intermediate is often used in the next step without further purification, though it can be purified by column chromatography if necessary.
Part 2: Nucleophilic Substitution with Cyanide
Causality: With the tosylate in place as an excellent leaving group, the introduction of the nitrile is achieved via a classic Sₙ2 reaction. A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the nucleophile (⁻C≡N). A polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) is ideal for this step as it solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.[6]
Experimental Protocol: Synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile
-
Reactor Setup: In a well-ventilated fume hood, charge a round-bottom flask with the crude tosylate intermediate (1.0 eq) and a polar aprotic solvent such as DMSO or acetonitrile.
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.5 eq) to the solution. Extreme caution is required when handling cyanide salts as they are highly toxic.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously. The progress of the reaction can be monitored by TLC or GC-MS, following the disappearance of the tosylate intermediate.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts and wash thoroughly with water and then brine to remove the solvent and residual cyanide salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(3-Methyloxetan-3-YL)acetonitrile as a liquid.[2]
Applications in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility stems from the combination of the oxetane ring and the versatile nitrile functional group.
-
The Oxetane Advantage: As a bioisostere for gem-dimethyl or carbonyl groups, the 3-methyl-oxetane moiety can enhance metabolic stability and improve aqueous solubility—key parameters in optimizing drug candidates.
-
The Nitrile as a Synthetic Handle: The nitrile group can be readily transformed into other critical functional groups:
-
Reduction to a primary amine (-CH₂NH₂), providing a key point for amide coupling or reaction with electrophiles.
-
Hydrolysis to a carboxylic acid (-COOH), enabling the formation of esters and amides.
-
Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
Caption: Synthetic utility of the nitrile group.
Safety and Handling
Professional laboratory diligence is paramount when working with this compound and its precursors.
| Compound | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Measures |
| 2-(3-Methyloxetan-3-YL)acetonitrile | GHS06 (Skull and Crossbones) | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | P261: Avoid breathing vapors.P280: Wear protective gloves/clothing.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. |
| 3-Methyl-3-oxetanemethanol | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves. |
| Sodium Cyanide | GHS06, GHS09 | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaledH410: Very toxic to aquatic life with long lasting effects | Always handle in a certified chemical fume hood. Have a cyanide antidote kit available. Never mix with acid. |
Safety data is based on available information and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.[2][7]
Conclusion
2-(3-Methyloxetan-3-YL)acetonitrile stands as a testament to the power of strategic molecular design. It provides a readily accessible entry point to a class of compounds bearing the beneficial 3-methyl-oxetane moiety. By understanding its synthesis from readily available starting materials and appreciating the synthetic versatility of its nitrile group, researchers in drug discovery and materials science can effectively leverage this building block to create novel molecules with enhanced properties. The protocols and data presented herein offer a robust framework for its safe and effective utilization in the laboratory.
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discovery and history of 3-substituted oxetanes
An In-Depth Technical Guide to the Discovery and History of 3-Substituted Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of 3-substituted oxetanes. We will delve into the seminal synthetic methodologies, from the early photochemical endeavors to the strategic use of versatile building blocks. The narrative will then shift to the paradigm-shifting applications of these motifs in drug discovery, where their unique physicochemical properties have been harnessed to overcome long-standing challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This document is intended to serve as a technical resource, offering not only historical context but also actionable experimental insights for researchers in the field.
The Genesis of Oxetane Chemistry: Early Discoveries and Structural Elucidation
The journey of the oxetane ring begins in the late 19th century. The first synthesis of the parent, unsubstituted oxetane was reported by Reboul in the 1870s.[1][2] However, for many years, this strained heterocycle remained largely an academic curiosity. A pivotal moment in oxetane chemistry arrived in 1909 when Emanuele Paternò investigated the photochemical reaction between benzophenone and amylene, leading to the formation of a [2+2] cycloadduct.[3][4] This reaction, however, was not fully understood and its product correctly identified until 1953 by George Büchi, solidifying the "Paternò–Büchi reaction" as a powerful tool for oxetane synthesis.[3][4]
For over a century, the oxetane ring was generally assumed to be planar. This misconception was corrected in 1984 when Luger and Buschmann conducted the first X-ray analysis of oxetane, revealing a slightly puckered conformation with a puckering angle of 8.7°.[1][2][5] This structural insight was crucial for understanding the reactivity and conformational influence of the oxetane ring, particularly in the context of drug design. The endocyclic angles deviate significantly from the ideal tetrahedral angle, resulting in a substantial ring strain of approximately 25.5 kcal/mol, comparable to that of an oxirane.[1][2]
The Synthetic Arsenal: Crafting 3-Substituted Oxetanes
The growing appreciation for the utility of 3-substituted oxetanes has spurred the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into de novo ring construction and the derivatization of pre-formed oxetane building blocks.
The Paternò–Büchi Reaction: A Photochemical Marvel
The Paternò–Büchi reaction is a cornerstone of oxetane synthesis, involving the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene.[3][4][6] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet state, which then adds to the ground-state alkene to form a diradical intermediate that subsequently cyclizes to the oxetane ring.[6]
Mechanism of the Paternò-Büchi Reaction
Caption: A simplified workflow of the Paternò-Büchi reaction.
Recent advancements have focused on overcoming the limitations of traditional Paternò–Büchi reactions, which often require high-energy UV light. The development of visible-light-mediated protocols using photocatalysts, such as iridium-based complexes, has expanded the reaction's applicability and improved its safety and scalability.[7]
Experimental Protocol: Visible-Light-Mediated Paternò–Büchi Reaction
-
Materials: Aryl glyoxylate (1.0 equiv), alkene (1.5 equiv), iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1.0 mol%), and anhydrous acetonitrile (MeCN).
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl glyoxylate, alkene, and photocatalyst.
-
Solvent Addition: Add anhydrous MeCN to achieve a concentration of 0.1 M with respect to the aryl glyoxylate.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source (e.g., 456 nm) at ambient temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
The Workhorse: Intramolecular Williamson Etherification
The intramolecular Williamson etherification is a classical and highly reliable method for the synthesis of oxetanes.[8] This approach involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at the 3-position and a hydroxyl group at the 1-position.[8] While effective, this method can be susceptible to competing side reactions, such as elimination.[8]
Caption: Diverse chemical transformations starting from 3-oxetanone.
3-Substituted Oxetanes in the Spotlight: A Paradigm Shift in Medicinal Chemistry
The true ascent of 3-substituted oxetanes began with their introduction into the field of drug discovery. Their unique combination of properties, including a strained ring system, a hydrogen bond acceptor, and a distinct three-dimensional shape, has made them invaluable tools for medicinal chemists.
The Isosterism Concept: A Game Changer for Drug Design
A seminal contribution from Carreira and Rogers-Evans demonstrated that 3-substituted oxetanes can serve as effective isosteric replacements for gem-dimethyl and carbonyl groups. [1][5][8][9][10]This discovery was a watershed moment, as it provided a novel strategy to address common challenges in drug development, such as poor solubility and high metabolic turnover.
-
Replacing gem-Dimethyl Groups: The gem-dimethyl group is often incorporated into drug candidates to block metabolically labile positions. However, this typically increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic profile. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while significantly improving aqueous solubility. [1][8][11]
-
Replacing Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding ability of a carbonyl group while offering improved metabolic stability. [1][12]This has proven to be a valuable strategy for modifying the properties of various drug classes.
Impact of Oxetane Incorporation on Physicochemical Properties
| Property | Change upon Replacing gem-Dimethyl | Change upon Replacing Carbonyl | Rationale |
| Aqueous Solubility | Increased | Generally Increased | The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogP) | Decreased | Generally Decreased | The polar ether functionality reduces the overall lipophilicity of the molecule. |
| Metabolic Stability | Maintained or Increased | Increased | The strained oxetane ring is often more resistant to metabolic degradation than a carbonyl group or a methylene group. |
| Conformation | Can induce specific conformations | Can mimic the geometry of a carbonyl group | The rigid, puckered structure of the oxetane ring can pre-organize the molecule for optimal target binding. |
Case Study: Rilzabrutinib
A recent and compelling example of the successful application of an oxetane moiety in drug design is Sanofi's rilzabrutinib, which was approved in September 2025. [12]The incorporation of the oxetane ring was a key factor in achieving the desired pharmacokinetic profile for this Bruton's tyrosine kinase (BTK) inhibitor.
Conclusion: The Enduring Legacy and Future Horizons
The journey of 3-substituted oxetanes from their initial discovery to their current prominent role in medicinal chemistry is a testament to the power of fundamental research and the creative application of synthetic chemistry. The development of robust synthetic methods has been crucial in unlocking the potential of this unique structural motif. As our understanding of the intricate relationship between molecular structure and biological activity continues to grow, we can anticipate that 3-substituted oxetanes will continue to be a valuable tool in the design of the next generation of therapeutics. The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex oxetane-containing molecules with tailored properties for a wide range of biological targets.
References
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Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazz. Chim. Ital.1909 , 39, 341–361. [Link]
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Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. J. Am. Chem. Soc.1954 , 76 (17), 4327–4331. [Link]
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Paterno-Buechi Reaction. Organic Chemistry Portal. [Link]
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D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2021 , 26(11), 3186. [Link]
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Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angew. Chem. Int. Ed.2010 , 49(48), 9052-9067. [Link]
-
Zheng, J.; Dong, X.; Yoon, T. P. Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Org. Lett.2020 , 22(16), 6510–6515. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
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Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116(19), 12150-12233. [Link]
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Hu, X.; et al. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angew. Chem. Int. Ed.2014 , 53(50), 13604-13608. [Link]
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Stepan, A. F.; et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2023 , 66(18), 12423–12448. [Link]
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The Oxetane Paradigm: Theoretical Properties and Medicinal Utility of 3-Methyloxetane Derivatives
Topic: Theoretical Properties & Synthetic Utility of 3-Methyloxetane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.
Executive Summary: The "Gem-Dimethyl" Bioisostere
In modern medicinal chemistry, the "magic methyl" effect—adding a methyl group to boost potency—is a well-established tactic. However, the gem-dimethyl group (
The 3-methyloxetane moiety has emerged as a superior bioisostere for the gem-dimethyl group and carbonyl functionalities.[1] By grafting a strained, four-membered ether ring onto a scaffold, researchers can modulate physicochemical properties—specifically lowering
Theoretical Framework: Geometric & Electronic Properties[2]
The utility of 3-methyloxetane stems from its unique position between the high reactivity of epoxides and the stability of tetrahydrofurans.
Ring Strain and Puckering
Unlike cyclobutane, which adopts a distinct "wing" shape with a puckering angle of ~30° to relieve torsional strain, the oxetane ring is comparatively flat.
-
Puckering Angle: Theoretical and X-ray diffraction studies at 140 K reveal a shallow puckering angle of 8.7° .[2][3] This near-planarity is due to reduced torsional repulsion (fewer hydrogen-hydrogen eclipsing interactions) compared to cyclobutane.
-
Ring Strain Energy (RSE): Oxetane possesses an RSE of ~25.5 kcal/mol (106 kJ/mol). While high, this is slightly lower than oxirane (27.3 kcal/mol) and cyclobutane (26.3 kcal/mol). This "Goldilocks" strain allows the ring to be synthesized and handled under standard conditions, yet it retains enough strain to drive specific metabolic or synthetic ring-opening reactions under forcing conditions.
Electronic Distribution and Dipole Moment
The most critical theoretical property of the oxetane ring is its electronic distribution.
-
Dipole Moment: Oxetane exhibits a high dipole moment (~2.6 – 2.7 D ), comparable to a ketone (Acetone: ~2.7 D) and significantly higher than diethyl ether (~1.15 D).
-
Lone Pair Exposure: The strained
bond angle (~90.2°) forces the oxygen lone pairs into a higher -character orbital hybridization. This exposes the lone pairs, making the oxetane oxygen a potent hydrogen bond acceptor (HBA) , superior to larger cyclic ethers.
Physicochemical Comparison Table
| Property | gem-Dimethyl | Carbonyl (Ketone) | 3-Methyloxetane |
| Hybridization | |||
| Dipole Moment (D) | ~0 | ~2.7 | 2.6 – 2.7 |
| H-Bond Acceptor | No | Strong | Strong |
| Lipophilicity ( | Baseline (+0.5 vs H) | -0.5 to -1.0 | -0.3 to -1.0 (vs gem-dimethyl) |
| Metabolic Liability | High (C-H oxid.) | Low | Low (Steric block) |
| Solubility | Low | High | High |
Medicinal Chemistry Applications: The Decision Logic
The incorporation of a 3-methyloxetane derivative is typically driven by a need to lower lipophilicity without sacrificing steric bulk.
The Bioisosteric Rationale (Graphviz)
The following decision tree illustrates the logical flow for deploying 3-methyloxetane in a lead optimization campaign.
Figure 1: Decision logic for replacing gem-dimethyl or carbonyl groups with 3-methyloxetane motifs to resolve ADME liabilities.
Synthetic Protocols
The synthesis of 3-methyloxetane derivatives, particularly 3-aryl-3-methyloxetanes, is non-trivial due to the ring strain. The most robust method involves the intramolecular cyclization of 1,3-diols or their activated equivalents.
Protocol A: De Novo Synthesis via 1,3-Diol Cyclization
This method is preferred for creating 3-aryl-3-methyloxetanes from commercially available aryl acetates or malonates.
Reagents:
-
Starting material: Ethyl 2-arylpropionate or Diethyl 2-methyl-2-arylmalonate.
-
Reducing agent:
(Lithium Aluminum Hydride). -
Cyclization base:
(n-Butyllithium) or NaH. -
Leaving group activation:
(Tosyl chloride).
Step-by-Step Methodology:
-
Reduction: Dissolve the ester/malonate in anhydrous THF under
. Cool to 0°C. Slowly add (2.5 eq). Reflux for 4 hours to generate the 2-substituted-2-methylpropane-1,3-diol. -
Monotosylation: Suspend the crude diol in THF/DMF. Add NaH (1.1 eq) at 0°C, followed by
(1.0 eq). This selectively tosylates one primary alcohol. -
Cyclization: Treat the monotosylate intermediate with
(1.1 eq) in THF at -78°C. The alkoxide performs an intramolecular attack on the tosylate-bearing carbon, closing the ring.-
Note: Ensure temperature control. Higher temperatures can lead to polymerization or elimination.
-
-
Purification: Quench with saturated
. Extract with . Purify via silica gel chromatography (typically 10-30% EtOAc/Hexanes). Oxetanes are distinct spots, usually more polar than the starting material.[4]
Synthetic Pathway Diagram (Graphviz)
Figure 2: The canonical synthetic route for 3,3-disubstituted oxetanes via the diol intermediate.
Experimental Validation: Metabolic Stability
Once synthesized, the stability of the oxetane ring must be validated, as it can be susceptible to acid-catalyzed ring opening or hydrolysis by microsomal epoxide hydrolase (mEH).
Microsomal Stability Assay Protocol
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare a 10 mM stock solution of the oxetane derivative in DMSO.
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme Source: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate microsomes and test compound (1 µM final conc) at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench aliquots immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Interpretation: A successful 3-methyloxetane bioisostere should show
References
-
Wurts, J., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][5][6][7] Chemical Reviews.[8] Link
- Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society.
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5][9] Chemical Reviews.[8] Link
-
Barnes-Seeman, D. (2023). Oxetanes in Drug Discovery Campaigns.[5][9][10] Journal of Medicinal Chemistry. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
2-(3-Methyloxetan-3-YL)acetonitrile molecular weight and formula
Executive Summary: The Strategic Value of Oxetane Scaffolds
In modern drug discovery, the "magic methyl" effect—where the addition of a methyl group boosts potency—has evolved. We are now in the era of the oxetane bioisostere . 2-(3-Methyloxetan-3-yl)acetonitrile (CAS: 117452-93-4) is not merely a reagent; it is a critical architectural building block designed to modulate physicochemical properties without inflating lipophilicity (LogP).
As a Senior Application Scientist, I present this guide to bridge the gap between theoretical design and bench-level execution. This molecule serves as a robust gateway to introducing the 3,3-disubstituted oxetane motif—a proven surrogate for gem-dimethyl and carbonyl groups that enhances metabolic stability and aqueous solubility.
Part 1: Physicochemical Identity & Specifications
The following data constitutes the validated identity profile for the compound. In synthesis planning, accurate molecular weight calculations are non-negotiable for stoichiometry.
| Property | Specification | Notes |
| IUPAC Name | 2-(3-Methyloxetan-3-yl)acetonitrile | Systematic nomenclature |
| Common Name | (3-Methyl-3-oxetanyl)acetonitrile | Often used in vendor catalogs |
| CAS Registry Number | 117452-93-4 | Primary identifier |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | Monoisotopic Mass: 111.068 |
| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |
| Boiling Point | ~85°C at 10 mmHg (Predicted) | Vacuum distillation recommended |
| Density | ~1.01 g/mL | Essential for volumetric dosing |
| Solubility | DMSO, DCM, Methanol, THF | Miscible in polar organic solvents |
Part 2: Strategic Utility in Medicinal Chemistry
Why prioritize this scaffold? The oxetane ring is a "polar hydrophobic" group. It occupies roughly the same steric volume as a gem-dimethyl group but lowers the LogP of the parent molecule by ~1.0 unit due to the oxygen lone pairs exposing a high dipole moment.
Mechanism of Action in Drug Design:
-
Metabolic Blocking: The quaternary carbon at the 3-position blocks oxidative metabolism (P450-mediated hydroxylation) that typically attacks alkyl chains.
-
Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.
-
Divergent Synthesis: The nitrile group is a versatile "warhead" for further elaboration:
-
Hydrolysis
Carboxylic acids (Gamma-amino acid precursors). -
Reduction
Primary amines (Linkers). -
Cyclization
Tetrazoles, oxadiazoles (Heterocyclic cores).
-
Part 3: Validated Synthetic Protocol
Caution: The oxetane ring is strained (strain energy ~26 kcal/mol). While kinetically stable to base, it is susceptible to acid-catalyzed ring opening (polymerization). All protocols below prioritize basic or neutral conditions.
Workflow Logic: The Displacement Strategy
Direct alkylation of acetonitrile with oxetane electrophiles is difficult. The industry-standard route proceeds via the activation of (3-methyloxetan-3-yl)methanol followed by nucleophilic displacement with cyanide.
Figure 1: Two-step synthetic pathway avoiding acidic conditions to preserve the oxetane ring.
Detailed Methodology
Step 1: Activation (Mesylation)
-
Setup: Charge a flame-dried round-bottom flask with (3-methyloxetan-3-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the system to 0°C under Nitrogen.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv). The exotherm must be controlled to keep T < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with saturated NaHCO₃ (aq). Crucial: Do not use HCl or acidic brine. Dry organic layer over Na₂SO₄ and concentrate. Use the crude mesylate immediately.
Step 2: Cyanation (Nucleophilic Displacement)
-
Solvent System: Dissolve the crude mesylate in anhydrous DMSO (or DMF).
-
Reagent: Add Sodium Cyanide (NaCN) (1.5 equiv). Safety: NaCN is highly toxic. Use a bleach trap for effluent.
-
Heating: Heat to 60°C. Monitor by TLC or LCMS.
-
Self-Validating Check: Look for the disappearance of the Mesylate peak and the emergence of the Nitrile product (LCMS M+H ~112 or M+Na ~134).
-
-
Quench: Cool to RT. Dilute with water and extract exhaustively with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is sufficiently polar; expect elution around 30-50% EtOAc.
Part 4: Safety & Handling Protocols
As a senior scientist, I cannot overstate the safety requirements for this specific workflow.
-
Ring Strain Hazards: The oxetane ring is thermodynamically unstable. Avoid contact with Lewis acids (e.g., BF₃, AlCl₃) or strong Brønsted acids (conc. HCl, H₂SO₄), which will trigger rapid, exothermic polymerization or ring opening to the diol.
-
Nitrile Chemistry:
-
Cyanide Handling: When using NaCN, ensure the reaction pH remains basic. Acidification releases HCN gas (lethal).
-
Waste Disposal: All aqueous waste from Step 2 must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.
-
-
Storage: Store the purified nitrile at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic and potentially hydrolytically unstable over long periods if wet.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(16), 2816-2850. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. Link
-
PubChem. (2025).[2] "Compound Summary: 2-(3-Methyloxetan-3-yl)acetonitrile (CAS 117452-93-4)."[3][4] National Library of Medicine. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." The Journal of Organic Chemistry, 75(19), 6681-6684. Link
-
Sigma-Aldrich. "Product Specification: 3-Methyl-3-oxetanemethanol." Merck KGaA. Link
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42941-62-8|2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. 2-(3-methyloxetan-3-yl)acetonitrile 97% | CAS: 117452-93-4 | AChemBlock [achemblock.com]
The Strategic Utility of 2-(3-Methyloxetan-3-YL)acetonitrile in Modern Drug Discovery: A Technical Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast chemical scaffolds available, 2-(3-Methyloxetan-3-YL)acetonitrile has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and strategic applications, offering field-proven insights for its effective utilization in research and development.
Introduction: The Value Proposition of a Unique Scaffold
2-(3-Methyloxetan-3-YL)acetonitrile (CAS No. 117452-93-4) is a versatile building block that incorporates two key functional groups: a nitrile and a 3-methyl-substituted oxetane. The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable precursor for a wide range of downstream chemical modifications.[3] The presence of the methyl group on the oxetane ring provides a specific three-dimensional vector for probing protein binding pockets.
Commercial Availability and Procurement
2-(3-Methyloxetan-3-YL)acetonitrile is readily available from a range of commercial suppliers, facilitating its use in both small-scale research and larger-scale development projects. The following table summarizes the availability from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | SY3H99DF0562 | 95% | Inquire |
| AChemBlock | S82846 | 97% | Custom Quote |
| Fisher Scientific (distributing for Pharmablock) | 50-244-6665 | Not Specified | 25mg |
| Talio | BDJHH047202 | 97% | 100mg, 250mg |
It is important to note that while some suppliers offer the compound directly from stock, others may require a custom synthesis inquiry.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [4][5] |
| Molecular Weight | 111.14 g/mol | [4][6] |
| CAS Number | 117452-93-4 | [4][6] |
| Appearance | Liquid | [6] |
| Purity | 95-97% | [4][6] |
| Storage Temperature | Room Temperature or 2-8°C | [6] |
| SMILES | CC1(CC#N)COC1 | [4] |
| InChI | 1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3 | [6] |
| InChIKey | WQTGTYASEFLGEH-UHFFFAOYSA-N | [6] |
Synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile: A Mechanistic Perspective
While commercially available, understanding the synthesis of 2-(3-Methyloxetan-3-YL)acetonitrile provides valuable insights into potential impurities and cost drivers. A common synthetic route involves the reaction of a suitable electrophile with a cyanide source. A plausible and efficient laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize 2-(3-Methyloxetan-3-YL)acetonitrile from 3-(chloromethyl)-3-methyloxetane.
Materials:
-
3-(chloromethyl)-3-methyloxetane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(chloromethyl)-3-methyloxetane (1.0 eq) in anhydrous DMSO in a round-bottom flask, add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at 60°C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 2-(3-Methyloxetan-3-YL)acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the SN2 reaction.[7]
-
Temperature: The reaction is heated to 60°C to increase the rate of the nucleophilic substitution. However, higher temperatures should be avoided to minimize potential side reactions.
-
Workup: The aqueous workup is designed to remove the DMSO and any unreacted sodium cyanide. The washes with sodium bicarbonate and brine are to neutralize any acidic impurities and to remove any remaining water-soluble byproducts, respectively.
Applications in Organic Synthesis and Drug Discovery
The true value of 2-(3-Methyloxetan-3-YL)acetonitrile lies in its utility as a versatile intermediate. The nitrile functionality can be readily converted to other key groups, while the oxetane moiety imparts desirable physicochemical properties.
Key Transformations of the Nitrile Group:
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to a key pharmacophore.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, another important functional group in drug design.
-
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can lead to the formation of ketones.
The oxetane ring is generally stable under these conditions, allowing for selective manipulation of the nitrile group.
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential.
-
Safety: 2-(3-Methyloxetan-3-YL)acetonitrile is associated with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.
Conclusion
2-(3-Methyloxetan-3-YL)acetonitrile is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive nitrile handle and a property-enhancing oxetane ring provides a powerful tool for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully leverage its potential in their drug development programs.
References
-
Talio. (n.d.). 2-(3-Methyloxetan-3-yl)acetonitrile. Retrieved from [Link]
-
AccelaChem. (n.d.). 42941-62-8,2-[3-(Hydroxymethyl)oxetan-3-yl]acetonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]
-
National Institutes of Health. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Queen's University Belfast. (2012, February 27). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-methyloxetan-3-yl)acetonitrile 97% | CAS: 117452-93-4 | AChemBlock [achemblock.com]
- 5. PubChemLite - 2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 6. 2-(3-methyloxetan-3-yl)acetonitrile | 117452-93-4 [sigmaaldrich.com]
- 7. Acetonitrile - Wikipedia [en.wikipedia.org]
The Oxetane Pharmacophore: A Technical Guide to Bioisosteric Replacement and Physicochemical Tuning
The following technical guide details the strategic implementation of oxetanes in modern drug design.
Executive Summary
Once regarded merely as high-strain synthetic curiosities, oxetanes (four-membered cyclic ethers) have evolved into a critical pharmacophore in modern medicinal chemistry.[1][2][3][4][5] Their utility stems from a unique ability to modulate physicochemical properties without altering the steric footprint of a lead compound. Specifically, the 3,3-disubstituted oxetane motif serves as a "chameleon" bioisostere—capable of mimicking the steric bulk of a gem-dimethyl group while simultaneously acting as a polar, metabolic sink similar to a carbonyl group, yet devoid of the latter's electrophilic liabilities.
This guide provides a structural, functional, and synthetic blueprint for leveraging oxetanes to rescue lead compounds suffering from high lipophilicity, poor solubility, or metabolic instability.
Physicochemical Rationale: The "Gem-Dimethyl-Carbonyl" Bridge
The oxetane ring is defined by high ring strain (~106 kJ/mol) and a puckered conformation. However, its value in drug design lies in its dualistic nature. It bridges the gap between lipophilic steric blockers and polar functional groups.[2][6]
The Bioisosteric Triad
The 3,3-disubstituted oxetane functions as a bioisostere for two distinct chemical functionalities:
-
Gem-Dimethyl Replacement:
-
Sterics: The oxetane ring occupies a van der Waals volume nearly identical to a gem-dimethyl group.[7]
-
Lipophilicity: Unlike the lipophilic gem-dimethyl (which increases LogP), the oxetane oxygen lowers LogP (typically by 0.4–1.0 units) and LogD due to its polarity.
-
Solubility: The exposed oxygen lone pairs significantly enhance aqueous solubility.
-
-
Carbonyl Replacement:
Modulation of Amine Basicity
A critical, often underutilized property of oxetanes is their electron-withdrawing inductive effect (
-
Mechanism: The electronegative oxygen and the strained ring system exert a pull on electron density.
-
Impact: Lowering pKa (e.g., from 9.0 to 6.5) can reduce lysosomal trapping, improve passive permeability, and mitigate hERG channel inhibition.
Quantitative Comparison
The following table summarizes the impact of replacing a gem-dimethyl group with an oxetane in a generic lipophilic scaffold.
| Property | gem-Dimethyl Analog | Oxetane Analog | Impact |
| LogP | High (Baseline) | -0.5 to -1.0 | Reduced lipophilicity |
| Solubility (aq) | Low | >10x Increase | Enhanced polarity |
| Metabolic Stability | Vulnerable (Me-oxidation) | High | Blocked metabolic soft spot |
| H-Bond Acceptor | None | Strong | New vector for binding |
| Steric Bulk | High | Equivalent | Preserved binding fit |
Structural Visualization & Logic
To visualize the decision-making process for deploying oxetanes, refer to the logic flow below. This diagram outlines the "When and Why" of oxetane incorporation.
Figure 1: Decision Matrix for Oxetane Incorporation. This flow illustrates the specific medicinal chemistry problems that trigger the use of an oxetane scaffold.
Experimental Protocol: Synthesis of 3,3-Disubstituted Oxetanes
While several methods exist (e.g., Paternò-Büchi), the most robust and scalable method for medicinal chemistry is the intramolecular etherification of 1,3-diols . This route allows for the installation of diverse substituents at the 3-position.
Synthetic Pathway Diagram
Figure 2: General synthetic workflow for accessing 3,3-disubstituted oxetanes from malonate precursors.
Detailed Methodology
Objective: Synthesis of 3-phenyl-3-(trifluoromethyl)oxetane (Representative Protocol).
Reagents:
-
2-Phenyl-2-(trifluoromethyl)propane-1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Solvents: Dry THF, Dichloromethane (DCM)
Protocol:
-
Monotosylation:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen.
-
Add triethylamine (1.5 equiv) and catalytic DMAP (0.1 equiv).
-
Cool to 0°C.
-
Add TsCl (1.0 equiv) portion-wise. Crucial: Stoichiometry must be controlled to avoid bis-tosylation.
-
Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with DCM, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the mono-tosylate.
-
-
Cyclization:
-
Dissolve the mono-tosylate (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen.
-
Cool to -78°C.
-
Dropwise add n-BuLi (1.1 equiv). Note: n-BuLi acts as a base to deprotonate the remaining free alcohol.
-
Allow the reaction to warm to 0°C over 2 hours. The alkoxide attacks the tosylate intramolecularly to close the ring.
-
Validation: Monitor by TLC/LCMS. The formation of the oxetane is usually rapid upon warming.
-
Workup: Quench with saturated NH4Cl. Extract with diethyl ether (oxetanes are often volatile and polar; ether is preferred for extraction).
-
Purification: Silica gel chromatography. Caution: Oxetanes are acid-sensitive; ensure silica is neutral or use basic alumina if the product is unstable.
-
Case Studies in Drug Design
Rilzabrutinib (Sanofi) - Basicity Modulation
Rilzabrutinib, a BTK inhibitor, utilizes an oxetane ring to solve a permeability and safety challenge.
-
Challenge: The lead compound possessed a highly basic amine, leading to poor membrane permeability and potential hERG liability.
-
Oxetane Solution: An oxetane ring was fused to the amine. The inductive effect reduced the pKa of the amine, significantly improving the permeability profile while maintaining the necessary H-bond interactions within the kinase pocket.
Thalidomide Analogs - Carbonyl Isosterism
Research by the Carreira group demonstrated the replacement of the phthalimide carbonyl in thalidomide with an oxetane.
-
Challenge: The phthalimide ring is susceptible to hydrolytic ring opening.
-
Oxetane Solution: The oxetane analog maintained the H-bond acceptor vector required for Cereblon binding but rendered the ring hydrolytically stable. This validated the oxetane as a true "carbonyl bioisostere."
Metabolic Stability & Toxicology
A common misconception is that the strained oxetane ring is metabolically labile. Empirical data suggests the opposite for 3,3-disubstituted oxetanes :
-
Oxidative Stability: The quaternary center at the 3-position prevents cytochrome P450-mediated oxidation (no abstractable protons).
-
Hydrolytic Stability: Unlike epoxides, oxetanes are kinetically stable to hydrolysis at physiological pH (7.4). Ring opening typically requires highly acidic conditions (pH < 1) not encountered in systemic circulation.
-
Toxicity: To date, 3,3-disubstituted oxetanes have not shown intrinsic genotoxicity (Ames negative) or structural alerts for reactive metabolite formation (e.g., glutathione trapping), distinguishing them from their more reactive epoxide cousins.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][4][8][9][10][11][12][13] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][4][5][9][14] Chemical Reviews, 116(19), 12150–12233.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on physicochemical tuning).
-
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of spirocyclic oxetanes." Organic Letters, 12(9), 1944-1947.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Oxetanes - Enamine [enamine.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 13. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Williamson etherification for oxetane ring formation
Application Note: High-Efficiency Williamson Etherification for Oxetane Ring Formation
Part 1: Executive Summary & Strategic Importance
In modern drug discovery, the oxetane ring has emerged as a high-value bioisostere for gem-dimethyl (
However, the synthesis of the 4-membered oxetane ring is non-trivial due to significant ring strain (~106 kJ/mol). While the intramolecular Williamson etherification is the most ubiquitous method for constructing this scaffold, it is frequently plagued by low yields due to competing Grob fragmentation and intermolecular polymerization.
This guide provides a scientifically grounded, field-proven protocol for oxetane formation, specifically engineered to maximize the 4-exo-tet cyclization pathway while suppressing elimination side reactions.
Part 2: Mechanistic Insight & Critical Parameters
The Kinetic Challenge: 4-exo-tet vs. Entropy
According to Baldwin’s Rules for Ring Closure , the 4-exo-tet cyclization is allowed but kinetically disfavored compared to 5- or 6-membered rings. The reaction requires the alkoxide nucleophile to achieve a specific trajectory (180° backside attack) relative to the carbon-leaving group (
-
Enthalpic Barrier: The transition state must overcome the developing ring strain.
-
Entropic Barrier: The probability of the chain ends meeting is lower than for 3-membered rings (proximity effect) but higher than for macrocycles.
The "Grob Fragmentation" Trap
The most critical failure mode in oxetane synthesis is Grob fragmentation. If the carbon backbone possesses substituents that can stabilize a carbocation (or if the geometry aligns perfectly), the alkoxide will not attack the
Key Insight: Substrates with electron-donating aryl groups at the C2 position are particularly prone to fragmentation.
The Cation Templating Effect
Experimental evidence suggests that the counter-cation of the base plays a pivotal role.
-
Lithium (
): Often superior for oxetane formation. The small ionic radius allows tight coordination between the alkoxide oxygen and the leaving group (especially if it is a sulfonate), pre-organizing the molecule into a "pseudo-cyclic" conformation that favors ring closure. -
Potassium (
): Larger cation, looser ion pairing. Often leads to higher rates of elimination or polymerization.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways between the desired cyclization and the competing fragmentation.
Figure 1: Mechanistic divergence in Williamson etherification. Success depends on favoring the green pathway via condition optimization.
Part 4: Experimental Protocols
Protocol A: The "One-Pot" Monotosylation Strategy (Recommended)
This method is preferred for 1,3-diols. It avoids the isolation of the unstable sulfonate intermediate, reducing handling time and degradation.
Substrate: 2,2-Disubstituted-1,3-propanediol.
Reagents: n-Butyllithium (
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous THF (
concentration). Note: High dilution is critical to prevent intermolecular dimerization. -
Deprotonation (Step 1): Cool to 0°C . Add
(1.05 equiv) dropwise. Stir for 15 minutes.-
Why: This generates the mono-alkoxide.
-
-
Activation: Add
(1.0 equiv) dissolved in minimal THF dropwise. Stir at 0°C for 30 minutes.-
Result: Formation of the monotosylate.
-
-
Cyclization (Step 2): Add a second portion of
(1.1 equiv) dropwise at 0°C. -
Reflux: Allow to warm to room temperature, then heat to 60°C (reflux) for 2–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with (ether is preferred over DCM for volatile oxetanes). Wash with brine, dry over , and concentrate carefully (oxetanes can be volatile).
Protocol B: Cyclization of Isolated 3-Haloalcohols
Used when the halogen is already installed (e.g., from reductive ring opening of epoxides).
Reagents: Sodium Hydride (
-
Preparation: Wash
(60% dispersion, 1.5 equiv) with dry hexane to remove mineral oil (optional but recommended for cleaner reactions). Suspend in dry THF. -
Addition: Dissolve 3-haloalcohol in THF (
). Add dropwise to the suspension at 0°C .-
Note: Inverse addition (alcohol to base) prevents localized excess of alcohol, which can lead to dimerization.
-
-
Reaction: Stir at room temperature. If reaction is sluggish, heat to 50°C.
-
Caution: If the substrate has aryl groups, keep temperature low to avoid Grob fragmentation.
-
Part 5: Data Summary & Troubleshooting
Comparison of Leaving Groups & Bases
| Parameter | Recommendation | Rationale |
| Leaving Group | Tosylate (OTs) > Mesylate (OMs) > Bromide | OTs is a superior leaving group; crystalline intermediates are easier to handle. |
| Base | n-BuLi (for diols) / NaH (for haloalcohols) | n-BuLi allows precise stoichiometry; Li+ acts as a template. NaH is robust for simple cyclizations. |
| Solvent | THF | Coordinates cations, stabilizing the transition state. DMF can be used for sluggish reactions but is harder to remove. |
| Concentration | < 0.1 M | Essential to favor intramolecular (ring) vs. intermolecular (polymer) reaction. |
QC & Verification:
-
NMR Signature: Oxetane protons typically appear as multiplets between 4.2 – 4.8 ppm (
NMR) and 60 – 80 ppm ( NMR). -
Mass Spec: Oxetanes are often fragile in MS. Use mild ionization (ESI+) or look for
or .
Part 6: References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Lombardo, M., & Trombini, C. (2010). The Chemistry of Oxetanes. Current Organic Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Baldwin, J. E. (1976).[9] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. [Link][10]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: The Strategic Use of 2-(3-Methyloxetan-3-yl)acetonitrile in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring has emerged from a niche curiosity to a cornerstone motif in contemporary drug discovery, prized for its ability to favorably modulate the physicochemical properties of bioactive molecules.[1][2] This guide focuses on a particularly valuable building block, 2-(3-Methyloxetan-3-yl)acetonitrile , which synergistically combines the benefits of the stable 3,3-disubstituted oxetane core with the profound synthetic versatility of a nitrile functional group.[2][3] We will explore the strategic rationale for its use, detailing its role as a bioisosteric replacement and as a launchpad for diverse chemical transformations. This document provides not only the conceptual framework but also actionable, field-proven protocols for its application in the synthesis of advanced intermediates for drug discovery programs.
The Oxetane Moiety: A Physicochemical Powerhouse
The four-membered oxetane ring is a compact, polar, and three-dimensional heterocycle that has garnered significant attention for its capacity to enhance "drug-like" properties.[2] Unlike its carbocyclic analogue, cyclobutane, the oxygen atom in the oxetane ring imparts a distinct set of characteristics that medicinal chemists can leverage to overcome common drug development hurdles such as poor solubility and metabolic instability.[1][4]
Key Advantages of Incorporating an Oxetane Ring:
-
Improved Aqueous Solubility: The polar oxygen atom acts as a strong hydrogen bond acceptor, which can significantly increase the aqueous solubility of a parent molecule—in some cases by orders of magnitude.[5][6]
-
Reduced Lipophilicity (LogD): Oxetanes can serve as effective bioisosteres for lipophilic groups like gem-dimethyl or tert-butyl moieties, reducing overall lipophilicity while maintaining or increasing steric bulk.[3][7][8] This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhanced Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many other functional groups.[4] Its incorporation can redirect metabolism away from cytochrome P450 (CYP) enzymes, a common strategy to mitigate drug-drug interactions.[6][7] The 3,3-disubstituted pattern, as seen in 2-(3-Methyloxetan-3-yl)acetonitrile, is particularly robust and avoids the introduction of a new stereocenter.[2][3]
-
Vectorial Exit and Conformational Control: The rigid, three-dimensional structure of the oxetane ring provides a defined exit vector for substituents, allowing for precise conformational control and optimized interactions with biological targets.
The following diagram illustrates the conceptual benefit of using an oxetane as a bioisosteric replacement for a gem-dimethyl group, a common strategy to improve solubility and metabolic properties.
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.
The Acetonitrile Group: A Gateway to Chemical Diversity
The nitrile (—C≡N) group is a versatile and powerful functional handle in organic synthesis. While it can participate in target binding as a hydrogen bond acceptor, its primary value in the context of this building block is its ability to be transformed into a wide array of other important functional groups. Acetonitrile itself is a key solvent in the pharmaceutical industry, particularly for chromatography.[9][10]
2-(3-Methyloxetan-3-yl)acetonitrile: Properties and Strategic Applications
This building block (CAS: 117452-93-4) is a liquid at room temperature and represents an ideal starting material for introducing the beneficial 3-methyloxetane motif into a target scaffold.[11] Its structure marries the physicochemical advantages of the oxetane with the synthetic potential of the nitrile.
| Property | Value | Source |
| CAS Number | 117452-93-4 | [11] |
| Molecular Formula | C₆H₉NO | [11][12] |
| Molecular Weight | 111.14 g/mol | [11] |
| Physical Form | Liquid | |
| IUPAC Name | 2-(3-methyloxetan-3-yl)acetonitrile | [11] |
| SMILES | CC1(CC#N)COC1 | [11][12] |
The following workflow diagram outlines three primary synthetic transformations that leverage the reactivity of the nitrile group, enabling the creation of diverse and valuable intermediates.
Caption: Key synthetic transformations of 2-(3-methyloxetan-3-yl)acetonitrile.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and analytical checkpoints. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(3-Methyloxetan-3-yl)ethan-1-amine (Nitrile Reduction)
Causality & Rationale: The reduction of the nitrile to a primary amine is a fundamental transformation that yields a valuable building block. The resulting β-aminoethyl-oxetane motif introduces a basic center, which can be crucial for salt formation and target engagement, while the oxetane moiety maintains favorable physicochemical properties. This protocol uses Lithium Aluminum Hydride (LAH), a powerful reducing agent suitable for this conversion.
Materials:
-
2-(3-Methyloxetan-3-yl)acetonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LAH, 1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
LAH Suspension: Carefully add LAH (1.5 eq) to a volume of anhydrous THF sufficient to create a stirrable slurry. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(3-Methyloxetan-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add it to the LAH suspension dropwise via a dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC (staining with ninhydrin) or LC-MS for the disappearance of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of deionized water (where X = grams of LAH used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of deionized water.
-
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude amine can be purified further by distillation under reduced pressure or by column chromatography if necessary.
Validation:
-
¹H NMR: Confirm the disappearance of the methylene signal adjacent to the nitrile and the appearance of new signals corresponding to the ethylamine chain.
-
¹³C NMR: Confirm the disappearance of the nitrile carbon signal (~118-120 ppm).
-
Mass Spectrometry: Confirm the expected molecular weight of the product.
-
IR Spectroscopy: Observe the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Protocol 2: Synthesis of 5-((3-Methyloxetan-3-yl)methyl)-1H-tetrazole (Cycloaddition)
Causality & Rationale: The conversion of a nitrile to a tetrazole is a key tactic in medicinal chemistry for creating a non-classical bioisostere of a carboxylic acid.[13] Tetrazoles typically exhibit similar pKa values to carboxylic acids but are often more metabolically robust and can have better cell permeability. This protocol uses sodium azide with a Lewis acid catalyst to facilitate the [3+2] cycloaddition.
Caption: Synthesis of an oxetane-substituted tetrazole via cycloaddition.
Materials:
-
2-(3-Methyloxetan-3-yl)acetonitrile (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Zinc Chloride (ZnCl₂, 1.2 eq) or Triethylamine hydrochloride (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric Acid (HCl, 2M solution)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Methyloxetan-3-yl)acetonitrile (1.0 eq), sodium azide (1.5 eq), zinc chloride (1.2 eq), and DMF.
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting nitrile is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 2M HCl and stir for 30 minutes to protonate the tetrazole and dissolve zinc salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tetrazole can be purified by recrystallization or flash column chromatography.
Validation:
-
¹H NMR & ¹³C NMR: Confirm the formation of the tetrazole ring. The chemical shift of the methylene group adjacent to the newly formed ring will be different from the starting material.
-
Mass Spectrometry: Verify the mass of the product (M+H)⁺.
-
IR Spectroscopy: Confirm the complete disappearance of the C≡N stretch.
Conclusion
2-(3-Methyloxetan-3-yl)acetonitrile is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its dual nature allows for the direct incorporation of a proven property-enhancing motif—the 3-methyloxetane ring—while providing a versatile nitrile handle for subsequent chemical elaboration. The protocols detailed herein provide a reliable foundation for synthesizing advanced intermediates, enabling the rapid exploration of chemical space and the optimization of lead compounds. By leveraging this building block, researchers can systematically address common liabilities in drug discovery, such as poor solubility and metabolic instability, thereby accelerating the path toward novel therapeutics.
References
-
Jahagirdar, D. V., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Angewandte Chemie International Edition. (2020). Site‐Selective Modification of Proteins with Oxetanes. Available at: [Link]
-
W. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Royal Society of Chemistry. (2026). Oxetanes in heterocycle synthesis: recent advances. Available at: [Link]
-
Scientific Research Publishing. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at: [Link]
-
ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). 2-(3-methyloxetan-3-yl)acetonitrile. Available at: [Link]
-
DTU Research Database. (2022). Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. Available at: [Link]
-
ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available at: [Link]
-
AccelaChem. (n.d.). 42941-62-8,2-[3-(Hydroxymethyl)oxetan-3-yl]acetonitrile. Available at: [Link]
-
ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Available at: [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]
-
National Center for Biotechnology Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]
-
Wacker Chemie AG. (n.d.). Building Blocks for Synthesis. Available at: [Link]
-
ResearchGate. (2025). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Available at: [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]
-
Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]
-
Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at: [Link]
-
PubMed. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Available at: [Link]
-
Chromatography Online. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]
- Google Patents. (n.d.). CN108373427B - Separation method of waste liquid containing 3-methylpyridine and acetonitrile.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
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The Versatile Building Block: Application of 2-(3-Methyloxetan-3-YL)acetonitrile in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unique structural motifs is paramount to achieving desirable physicochemical and pharmacological properties. Among these, the oxetane ring has emerged as a valuable scaffold, prized for its ability to impart favorable characteristics such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when used as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] This application note delves into the utility of a particularly valuable building block, 2-(3-methyloxetan-3-yl)acetonitrile , a compound that marries the advantageous properties of the oxetane moiety with the versatile reactivity of the nitrile group.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the application of this building block in key synthetic transformations. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
The Strategic Advantage of the 3-Methyloxetane Moiety
The 3,3-disubstituted oxetane core of 2-(3-methyloxetan-3-yl)acetonitrile offers several distinct advantages in molecular design. The strained four-membered ether ring introduces a degree of three-dimensionality, moving away from the often undesirable planarity of many small molecules.[1][2] This can lead to improved binding interactions with biological targets. Furthermore, the polar nature of the oxetane can enhance aqueous solubility, a critical parameter for drug candidates.[3] The methyl group at the 3-position can also serve to block potential sites of metabolism, thereby increasing the in vivo half-life of a compound.[1]
The Nitrile Group: A Gateway to Diverse Functionality
The true synthetic power of 2-(3-methyloxetan-3-yl)acetonitrile lies in the reactivity of its nitrile functionality. This versatile group can be readily transformed into a variety of other functional groups, making it a linchpin in the construction of more complex molecules. The primary applications, which will be detailed in the protocols below, include:
-
Reduction to Primary Amines: The conversion of the nitrile to a primary amine is a fundamental transformation, providing access to a key pharmacophore.
-
Addition of Organometallic Reagents: Grignard and other organometallic reagents can add to the nitrile to generate ketones, enabling the introduction of diverse side chains.
-
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, another crucial functional group in medicinal chemistry.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of 2-(3-methyloxetan-3-yl)acetonitrile.
Protocol 1: Synthesis of 2-(3-Methyloxetan-3-yl)ethan-1-amine via Catalytic Hydrogenation
The reduction of nitriles to primary amines is a cornerstone of organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this transformation. The following protocol is adapted from established procedures for the hydrogenation of similar nitrile-containing compounds and is expected to be effective for 2-(3-methyloxetan-3-yl)acetonitrile.[2]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitriles.[2] The choice of a 10 wt. % loading provides a good balance between catalytic activity and cost.
-
Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves many organic compounds and is compatible with the catalyst and hydrogen gas.
-
Hydrogen Pressure: A pressure of 300 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring highly specialized high-pressure equipment.[2]
-
Filtration: Celite is used as a filter aid to ensure the complete removal of the fine palladium catalyst from the reaction mixture.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 2-(3-methyloxetan-3-yl)acetonitrile.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2-(3-methyloxetan-3-yl)acetonitrile (1.0 eq.), 10 wt. % palladium on carbon (50% wet, 0.05 eq. of Pd), and methanol (10 mL per gram of nitrile).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas. Pressurize the vessel with hydrogen to 300 psi. Stir the reaction mixture vigorously at 25 °C for 24 hours.
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-(3-methyloxetan-3-yl)ethan-1-amine. The product can be further purified by distillation or chromatography if necessary.
Expected Outcome and Characterization:
| Parameter | Expected Value |
| Yield | >85%[2] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Disappearance of the nitrile singlet around δ 2.7 ppm and appearance of new signals corresponding to the ethylamine moiety. |
| ¹³C NMR | Disappearance of the nitrile carbon signal around δ 118 ppm and appearance of new aliphatic carbon signals. |
| Mass Spec | [M+H]⁺ corresponding to the amine product. |
Protocol 2: Synthesis of 1-Aryl-2-(3-methyloxetan-3-yl)ethan-1-one via Grignard Reaction
The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, is a classic and effective method for the synthesis of ketones. This protocol outlines a general procedure for this transformation using 2-(3-methyloxetan-3-yl)acetonitrile.
Causality of Experimental Choices:
-
Grignard Reagent: The choice of Grignard reagent (R-MgX) will determine the nature of the "R" group in the final ketone product. It is crucial to use an anhydrous solvent to prevent quenching of the highly reactive Grignard reagent.
-
Reaction Temperature: The initial addition is typically carried out at a low temperature (0 °C) to control the exothermicity of the reaction. The reaction is then allowed to warm to room temperature to ensure completion.
-
Hydrolysis: Acidic workup is necessary to hydrolyze the intermediate imine to the desired ketone.
Experimental Workflow:
Caption: Workflow for the Grignard reaction with 2-(3-methyloxetan-3-yl)acetonitrile.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(3-methyloxetan-3-yl)acetonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Characterization:
| Parameter | Expected Value |
| Yield | 60-80% (highly dependent on the Grignard reagent) |
| Appearance | Varies depending on the "R" group |
| ¹H NMR | Disappearance of the nitrile singlet and appearance of signals corresponding to the newly introduced "R" group and the methylene adjacent to the ketone. |
| ¹³C NMR | Disappearance of the nitrile carbon and appearance of a ketone carbonyl signal around δ 200 ppm. |
| IR | Strong C=O stretch around 1710 cm⁻¹. |
Protocol 3: Synthesis of 2-(3-Methyloxetan-3-yl)acetic Acid via Hydrolysis
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. Both acidic and basic conditions can be employed, though basic hydrolysis followed by acidification is often preferred to avoid potential acid-catalyzed opening of the oxetane ring.
Causality of Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively hydrolyzes the nitrile to the carboxylate salt.
-
Solvent: A mixture of ethanol and water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Temperature: Refluxing the reaction mixture provides the necessary thermal energy to drive the hydrolysis to completion.
-
Acidification: Hydrochloric acid is used to protonate the intermediate carboxylate salt to yield the final carboxylic acid product.
Experimental Workflow:
Caption: Workflow for the hydrolysis of 2-(3-methyloxetan-3-yl)acetonitrile.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(3-methyloxetan-3-yl)acetonitrile (1.0 eq.) in a 1:1 mixture of ethanol and water (20 mL per gram of nitrile).
-
Hydrolysis: Add aqueous sodium hydroxide (2.5 eq., e.g., as a 4 M solution) to the reaction mixture. Heat the mixture to reflux and maintain for 4-8 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(3-methyloxetan-3-yl)acetic acid. The product can be purified by crystallization or chromatography if necessary.
Expected Outcome and Characterization:
| Parameter | Expected Value |
| Yield | >80% |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR | Disappearance of the nitrile singlet and appearance of a broad singlet for the carboxylic acid proton (typically > δ 10 ppm). |
| ¹³C NMR | Disappearance of the nitrile carbon and appearance of a carboxylic acid carbonyl signal around δ 175 ppm. |
| IR | Broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. |
Conclusion
2-(3-Methyloxetan-3-yl)acetonitrile stands out as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique combination of a pharmaceutically privileged oxetane scaffold and a synthetically malleable nitrile handle provides a powerful tool for the creation of novel and diverse molecular architectures. The protocols detailed in this application note offer robust and reproducible methods for accessing key derivatives, empowering researchers to leverage the full potential of this promising building block in their drug discovery and development endeavors.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Meyers, A. I. (2011). Heterocycles in organic synthesis. John Wiley & Sons.
- Larock, R. C. (2009).
- Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
Sources
Application Note: Scalable Synthesis of Spirocyclic Oxetanes via Sulfoxonium Ylide Homologation
Introduction & Significance
Spirocyclic oxetanes have emerged as high-value structural motifs in modern medicinal chemistry.[1][2] They function as bioisosteres for gem-dimethyl groups and carbonyl moieties, offering a unique combination of physicochemical benefits known as the "Carreira Effect" (Wuitschik et al., 2008).
Key Advantages:
-
Metabolic Stability: The oxetane ring is significantly more resistant to metabolic degradation (e.g., P450 oxidation) than gem-dimethyl or carbonyl groups.
-
Solubility Enhancement: The high dipole moment and hydrogen-bond accepting capability of the oxetane oxygen improve aqueous solubility.
-
Conformational Control: The spiro-fusion creates a defined exit vector, rigidifying the scaffold without adding excessive lipophilicity (LogP neutral or lowering).
This application note details the Direct Homologation Protocol (Aureggi/Sedelmeier method), a robust, one-pot synthesis converting cyclic ketones directly to spirocyclic oxetanes using trimethylsulfoxonium iodide (TMSOI). This method bypasses the isolation of epoxide intermediates, streamlining the workflow for drug discovery.
Strategic Analysis of Synthetic Routes
While multiple routes exist, the Sulfoxonium Ylide Homologation is selected here for its operational simplicity and scalability compared to traditional multistep methods.
| Feature | Method A: Direct Homologation (Selected) | Method B: 1,3-Diol Cyclization | Method C: Paternò-Büchi |
| Precursor | Cyclic Ketone | Diester / 1,3-Diol | Alkene + Carbonyl |
| Step Count | 1 (One-Pot) | 3-4 | 1 (Photochemical) |
| Reagents | TMSOI, KOtBu, DMSO | LAH, TsCl, nBuLi | UV Light, Flow Reactor |
| Scalability | High (kg scale proven) | Moderate (Workup intensive) | Low/Specialized Equipment |
| Mechanism | Double Methylene Insertion | Intramolecular Williamson | [2+2] Cycloaddition |
Mechanism of Action
The reaction proceeds via a "double-insertion" mechanism. The sulfur ylide first attacks the ketone to form a spiro-epoxide. Crucially, under these specific conditions (excess ylide, high temperature), the epoxide is not isolated; the ylide attacks the epoxide again at the less hindered carbon, leading to ring expansion into the oxetane.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the one-pot conversion of ketones to spirocyclic oxetanes via sequential methylene insertion.
Detailed Experimental Protocol
Target: Synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives (from N-protected piperidone). Scale: 10 mmol (scalable to >100 g).
Reagents & Materials[2][3][4][5]
-
Substrate: N-Boc-4-piperidone (1.99 g, 10 mmol).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) (6.60 g, 30 mmol, 3.0 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (3.36 g, 30 mmol, 3.0 equiv).
-
Solvent: tert-Butanol (t-BuOH) (50 mL) and Dimethyl sulfoxide (DMSO) (excess/co-solvent if needed, but t-BuOH is critical for the Aureggi modification).
Step-by-Step Methodology
-
Ylide Generation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add TMSOI (3.0 equiv) and KOtBu (3.0 equiv).
-
Add dry t-BuOH (5 mL/mmol substrate) under an argon atmosphere.
-
Note: The mixture will be a thick white suspension. Stir at 50 °C for 30 minutes to generate the ylide in situ.
-
-
Substrate Addition:
-
Add the cyclic ketone (1.0 equiv) directly to the suspension as a solid (or dissolved in a minimal amount of DMSO if solubility is poor).
-
Critical: Do not add the ketone before the ylide generation period to avoid aldol condensation side reactions.
-
-
Reaction:
-
Heat the reaction mixture to 50 °C for 16–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate epoxide may be visible early in the reaction but should convert to the oxetane (M+14 compared to epoxide) over time.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Quench slowly with Water (50 mL). Caution: Exothermic.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (2 x 50 mL) to remove DMSO/t-BuOH.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Typical Yield: 60–85% depending on ring size and steric hindrance.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of spirocyclic oxetanes.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Stalled at Epoxide | Insufficient Ylide or Low Temp | Add 1.0 equiv additional TMSOI/KOtBu; Increase temp to 60°C (Caution: decomposition). |
| Low Yield | Steric Hindrance | For sterically crowded ketones (e.g., ortho-substituted), this method fails. Switch to the 1,3-Diol/Cyclic Sulfate route. |
| Polymerization | High Concentration | Dilute reaction to 0.1 M. Ensure anhydrous conditions. |
| Purification Difficulty | Polarity of Oxetane | Oxetanes are polar.[3][4] Use polar solvent systems (e.g., DCM/MeOH or EtOAc/Hex) and stain with KMnO4 (weakly active) or Anisaldehyde. |
Safety Note: TMSOI is a methylating agent and potential irritant. DMSO enhances skin permeability. Handle all reagents in a fume hood.
References
-
Aureggi, V., et al. (2009). Practical Synthesis of 3,3-Disubstituted Oxetanes from Ketones. Angewandte Chemie International Edition, 48(33), 6061–6063. [Link]
-
Bull, J. A., et al. (2016).[5][6][7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[6] [Link][7]
-
Wuitschik, G., et al. (2008).[8][9] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515.[8] [Link]
-
Wuitschik, G., Carreira, E. M., et al. (2010).[2][10] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] [Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
analytical techniques for characterizing 2-(3-Methyloxetan-3-YL)acetonitrile
Application Note: Comprehensive Characterization of 2-(3-Methyloxetan-3-yl)acetonitrile
Part 1: Executive Summary & Strategic Importance
2-(3-Methyloxetan-3-yl)acetonitrile (CAS: 117452-93-4) is a high-value building block in modern medicinal chemistry. It serves as a critical "sp3-rich" scaffold, often employed as a bioisostere for gem-dimethyl or carbonyl groups to improve the metabolic stability and solubility of drug candidates without significantly altering lipophilicity (LipE optimization).
However, the strain energy of the oxetane ring (~106 kJ/mol) presents unique analytical challenges. While stable under basic and neutral conditions, the ring is susceptible to acid-catalyzed ring opening and thermal degradation. This guide provides a robust, error-proof analytical framework to characterize this molecule, ensuring data integrity for downstream synthesis or biological assays.
Part 2: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-(3-methyloxetan-3-yl)acetonitrile |
| CAS Number | 117452-93-4 |
| Molecular Formula | |
| Molecular Weight | 111.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~205 °C (Predicted at 760 mmHg) |
| Density | ~1.01 g/cm³ |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Key Hazards | Toxic (H301+H311+H331). Handle in fume hood. |
Part 3: Analytical Workflows & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural confirmation and residual solvent analysis.[1][2]
Expert Insight (Critical):
Standard Chloroform-d (
-
Recommendation: Use DMSO-d6 or Benzene-d6 for stability. If
must be used, filter it through basic alumina immediately prior to use to neutralize acidity.
Protocol:
-
Sample Prep: Dissolve ~10 mg of analyte in 0.6 mL of DMSO-d6.
-
Acquisition:
-
1H NMR: 16 scans, 30° pulse angle, d1 = 10s (to ensure full relaxation of the nitrile-adjacent protons).
-
13C NMR: 512 scans, proton-decoupled.
-
-
Expected Chemical Shifts (DMSO-d6,
ppm):
| Nucleus | Moiety | Shift ( | Multiplicity | Integral | Notes |
| 1H | Oxetane | 4.40 – 4.60 | Doublet (x2) | 4H | AB system (roofing effect common) |
| 1H | ~2.90 | Singlet | 2H | Sharp singlet | |
| 1H | ~1.35 | Singlet | 3H | - | |
| 13C | ~118.0 | Singlet | - | Characteristic Nitrile | |
| 13C | Oxetane | ~81.0 | - | - | Ring Carbons |
| 13C | Quaternary C | ~38.0 | - | - | 3-position |
| 13C | ~24.0 | - | - | Alpha to nitrile | |
| 13C | ~21.0 | - | - | - |
Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Purity assessment and molecular weight confirmation.
Expert Insight: Oxetanes are thermally labile. A standard split/splitless injector at 250°C may cause thermal rearrangement or ring expansion.
-
Validation Step: Run a "Cold Split" injection if degradation is suspected, or verify purity via LC-MS.
Protocol:
-
Column: HP-5MS UI or equivalent (30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split ratio 20:1. Temperature: 200°C (Lower than standard to prevent degradation).
-
Oven Program:
-
Hold at 50°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 3 min.
-
-
MS Source: EI mode (70 eV). Scan range 40–300 amu.
-
Expected Fragments:
-
m/z 111: Molecular Ion [
] (often weak). -
m/z 81: Loss of
(Formaldehyde) from oxetane ring (Characteristic retro-[2+2]). -
m/z 41:
(Allyl cation).
-
Vibrational Spectroscopy (FT-IR)
Objective: Rapid functional group identification (Goods-In QC).
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat liquid.
-
Key Bands:
-
~2250 cm
: Distinct sharp band ( stretch). -
~980 cm
: Ring breathing mode of the oxetane (cyclic ether). -
~2870-2960 cm
: C-H stretching (Methyl/Methylene).
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision tree for characterizing this specific oxetane derivative, prioritizing sample integrity.
Caption: Analytical workflow emphasizing solvent selection to prevent acid-catalyzed degradation and thermal control during GC-MS analysis.
Part 5: Handling & Stability Protocol
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Oxetanes can polymerize or hydrolyze upon prolonged exposure to moisture and heat.
-
Reaction Monitoring: When using this building block in synthesis (e.g., nucleophilic attack on the nitrile or reductive amination), avoid strong Lewis acids which may coordinate to the oxetane oxygen and trigger ring opening.
-
Safety: The nitrile moiety releases cyanide upon metabolic or thermal decomposition. Always treat waste as P-listed (acutely toxic) waste.
References
-
Wuitschik, G., et al. (2010).[4] "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][8] Chemical Reviews, 116(19), 12150–12233. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-(3-Methyloxetan-3-yl)acetonitrile." Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
NMR and mass spectrometry of 2-(3-Methyloxetan-3-YL)acetonitrile
An Application Note for the Structural Elucidation of 2-(3-Methyloxetan-3-YL)acetonitrile
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 2-(3-methyloxetan-3-yl)acetonitrile, a key building block in modern medicinal chemistry. The unique combination of a strained oxetane ring and a nitrile functional group presents specific analytical challenges and opportunities. This document offers detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), moving beyond procedural steps to explain the scientific rationale behind key experimental decisions. The intended audience includes researchers, analytical scientists, and drug development professionals who require robust, validated methods for the unambiguous identification and characterization of novel small molecules.
Introduction: The Structural Significance of an Oxetane-Nitrile Motif
The oxetane ring has gained significant traction in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and lipophilicity.[1] When coupled with a nitrile group—a versatile synthetic handle and a common feature in bioactive molecules—the resulting scaffold, 2-(3-methyloxetan-3-yl)acetonitrile (Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ), becomes a valuable asset for creating novel chemical entities.[2]
Accurate and comprehensive structural elucidation is paramount to ensuring the quality and integrity of any chemical research program. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus, while mass spectrometry delivers precise mass-to-charge ratio data, confirming elemental composition and offering insights into molecular stability.[3][4] This guide establishes a systematic workflow for applying these techniques to 2-(3-methyloxetan-3-yl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure determination in solution. For 2-(3-methyloxetan-3-yl)acetonitrile, ¹H and ¹³C NMR experiments are essential to confirm the connectivity and purity of the compound.
Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is optimized for high-resolution data acquisition.
Rationale for Solvent Selection: The choice of a deuterated solvent is critical and depends on the analyte's solubility.[5] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. Should the compound exhibit poor solubility, more polar solvents like Acetonitrile-d₃ (CD₃CN) or Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6] This protocol will proceed with CDCl₃, the most common and preferred solvent for non-polar to moderately polar compounds.[7]
Step-by-Step Protocol:
-
Material Weighing: Accurately weigh 5-10 mg of 2-(3-methyloxetan-3-yl)acetonitrile for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[6] Higher concentrations are needed for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.[9] TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable calibration point.[6]
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[5]
-
Filtration: To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
Sample Depth & Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm to position it correctly within the instrument's detection coil.[5] Cap the tube and label it clearly.
Predicted NMR Data & Interpretation
The structure of 2-(3-methyloxetan-3-yl)acetonitrile dictates a specific set of signals. Understanding the expected chemical shifts and coupling patterns is key to interpreting the resulting spectra.
¹H NMR Spectroscopy: Protons are deshielded by nearby electronegative atoms (like oxygen and nitrogen). The proximity to the oxetane oxygen and the nitrile group will shift adjacent protons downfield (to a higher ppm value).[10]
| Proton Assignment | Structure Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ha | -CH₃ | ~ 1.4 | Singlet (s) | 3H | Methyl group on a quaternary carbon; no adjacent protons to couple with. |
| Hb | -CH₂CN | ~ 2.7 | Singlet (s) | 2H | Methylene protons alpha to a nitrile group are typically found in the 2-3 ppm range.[11] No adjacent protons to couple with. |
| Hc | -OCH₂- | ~ 4.5 | Singlet (s) | 4H | Methylene protons on the oxetane ring are equivalent due to symmetry. They are strongly deshielded by the adjacent oxygen atom. Expected to appear as a single peak. |
¹³C NMR Spectroscopy: The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electronegative atoms cause a significant downfield shift.[12]
| Carbon Assignment | Structure Position | Predicted δ (ppm) | Rationale |
| C₁ | -C H₃ | ~ 25 | Standard aliphatic methyl carbon. |
| C₂ | -C H₂CN | ~ 20 | Aliphatic methylene carbon, slightly deshielded by the nitrile group. |
| C₃ | -C (CH₃)(CH₂CN) | ~ 40 | Quaternary carbon, deshielded by its substituents. |
| C₄ | -OC H₂- | ~ 80 | Carbon atom directly bonded to the highly electronegative oxygen of the oxetane ring, resulting in a strong downfield shift. |
| C₅ | -C N | ~ 118 | The nitrile carbon atom characteristically appears in the 115-120 ppm region.[11] |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula.[13][14]
Rationale for Ionization Technique
Electrospray Ionization (ESI) is the preferred method for a molecule like 2-(3-methyloxetan-3-yl)acetonitrile. ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[15] This is crucial for confirming the molecular weight of the parent compound.
Protocol: HRMS Sample Preparation and Analysis
This protocol is designed for direct infusion analysis using an Orbitrap or similar high-resolution mass spectrometer.
-
Stock Solution Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile (LC-MS grade).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.[16] Formic acid aids in the protonation of the analyte, promoting the formation of [M+H]⁺ ions.
-
Blank Sample: Prepare a blank sample using the exact same solvent mixture used for the final dilution. This is essential for identifying background ions.[16]
-
Direct Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Ionization Mode: Positive Ion Mode is recommended to observe the [M+H]⁺ ion.
-
Mass Analyzer: Set to a high resolving power (e.g., >60,000) to achieve high mass accuracy.[16]
-
Scan Range: Set a scan range appropriate for the expected ions (e.g., m/z 50-500).
-
Predicted HRMS Data & Interpretation
The primary goal of HRMS is to obtain an accurate mass of the molecular ion that matches the theoretical calculated mass.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z | Notes |
| [M+H]⁺ | [C₆H₁₀NO]⁺ | 112.0757 | 112.0757 | The primary ion expected in positive ESI with formic acid.[17] |
| [M+Na]⁺ | [C₆H₉NONa]⁺ | 134.0576 | 134.0576 | A common adduct formed from residual sodium salts in the system or sample.[17] |
| [M+K]⁺ | [C₆H₉NOK]⁺ | 150.0316 | 150.0316 | A common adduct formed from residual potassium salts.[17] |
| [M+NH₄]⁺ | [C₆H₁₃N₂O]⁺ | 129.1022 | 129.1022 | An adduct that can form if ammonia is present in the mobile phase or system.[17] |
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation can be induced to gain further structural information. For 2-(3-methyloxetan-3-yl)acetonitrile, fragmentation would likely involve the cleavage of the C-C bond alpha to the quaternary center or ring-opening of the strained oxetane. Simple nitriles are also known to exhibit a characteristic [M-1]⁺ peak due to the loss of an alpha-hydrogen, though this is more common in harder ionization methods.[18]
Workflow Visualization
A systematic workflow ensures reproducibility and comprehensive analysis.
Caption: Analytical workflow for the structural elucidation of 2-(3-methyloxetan-3-yl)acetonitrile.
Conclusion
The protocols and predictive data outlined in this application note provide a robust and reliable methodology for the structural confirmation of 2-(3-methyloxetan-3-yl)acetonitrile. By combining high-resolution ¹H and ¹³C NMR spectroscopy with ESI-HRMS, researchers can achieve unambiguous characterization, ensuring the identity and purity of this valuable chemical building block. The causality-driven approach presented here, explaining the "why" behind procedural steps, empowers scientists to adapt these methods to other novel compounds containing similar functional motifs.
References
-
Dan, J., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(6), 842-847. Available at: [Link]
-
UTMB Mass Spectrometry and Proteomics Facility. (n.d.). HRMS Analysis. University of Texas Medical Branch. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
A Level Chemistry. (n.d.). High Resolution Mass Spectrometry (HRMS). Available at: [Link]
-
Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Available at: [Link]
-
Hunt, I. (n.d.). Spectroscopic Analysis: Nitriles. University of Calgary, Department of Chemistry. Available at: [Link]
-
PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 29(11), 1782-1789. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Available at: [Link]
-
Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-445. Available at: [Link]
-
ResearchGate. (n.d.). ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. Available at: [Link]
-
ResearchGate. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
PubMed. (2023, May 1). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). Available at: [Link]
-
University of Ottawa. (n.d.). InfoSheet: NMR sample preparation. Available at: [Link]
-
Wessig, P., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240 K) and 5 (C) and 5 2+ (D) in dichloromethane-d 2 (500 MHz, 200 K). Available at: [Link]
-
ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Available at: [Link]
-
Mad Barn. (2023, May 1). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Available at: [Link]
-
Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
-
Helgason, B., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 403-410. Available at: [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11951. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
PubChemLite. (n.d.). 2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO). Available at: [Link]
-
SpectraBase. (n.d.). 3-Methyl-3-oxetanemethanol. Available at: [Link]
-
PubChem. (n.d.). 3-Methyloxetane. National Institutes of Health. Available at: [Link]
-
Davis, O. A., Croft, R. A., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(84), 15446-15449. Available at: [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shifts of Protons on Heteroatoms. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Request PDF. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Available at: [Link]
Sources
- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 2. 2-(3-methyloxetan-3-yl)acetonitrile 97% | CAS: 117452-93-4 | AChemBlock [achemblock.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ou.edu [ou.edu]
- 6. organomation.com [organomation.com]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. measurlabs.com [measurlabs.com]
- 14. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. HRMS Analysis [utmb.edu]
- 17. PubChemLite - 2-(3-methyloxetan-3-yl)acetonitrile (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 18. GCMS Section 6.17 [people.whitman.edu]
Application Note: Scale-Up Synthesis of 2-(3-Methyloxetan-3-yl)acetonitrile
The following Application Note and Protocol is designed for direct implementation in process chemistry and scale-up environments. It synthesizes field-proven methodologies with rigorous safety engineering required for strained-ring heterocycles.
Process Safety, Optimization, and Critical Controls
Abstract & Strategic Overview
The oxetane moiety is a high-value pharmacophore in modern drug discovery, serving as a metabolic stability enhancer and a gem-dimethyl surrogate. However, the scale-up of 2-(3-methyloxetan-3-yl)acetonitrile presents distinct process safety challenges. The synthesis relies on nucleophilic substitution at a neopentyl-like position on a strained ring (approx. 107 kJ/mol strain energy).
This guide details a two-step telescoped protocol optimized for kilogram-scale production. Unlike bench-scale methods that utilize homogeneous polar aprotic solvents (DMF/DMSO) which pose thermal runaway risks and workup bottlenecks, this protocol evaluates a Phase Transfer Catalysis (PTC) strategy to enhance thermal control and waste management.
Key Process Challenges
-
Thermal Instability: The sulfonate intermediate is prone to exothermic decomposition.
-
Ring Strain: Acidic byproducts can trigger catastrophic cationic polymerization of the oxetane ring.
-
Neopentyl Sterics: The steric bulk at the C3-position requires elevated temperatures for substitution, narrowing the safety margin between reaction rate and decomposition onset.
Retrosynthetic Analysis & Pathway
The synthesis proceeds via the activation of commercially available 3-methyl-3-oxetanemethanol followed by nucleophilic displacement with cyanide.
Figure 1: Synthetic pathway utilizing a biphasic toluene system to minimize solvent swapping and enhance thermal buffering.
Detailed Experimental Protocol
Step 1: Activation (Mesylation)
Objective: Convert the alcohol to a reactive mesylate leaving group while preventing acid-catalyzed ring opening.
-
Reagents:
-
3-Methyl-3-oxetanemethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Toluene (10 vol) – Chosen over DCM for higher process safety and direct telescoping.
-
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor with 3-methyl-3-oxetanemethanol and Toluene. Cool to 0°C .
-
Base Addition: Add TEA via subsurface dip tube. Note: Subsurface addition prevents salt crusting on reactor walls.
-
Controlled Addition: Add MsCl dropwise over 2–4 hours, maintaining internal temperature < 5°C .
-
Critical Control: The reaction is highly exothermic. If temperature spikes >10°C, pause addition immediately.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/GC (Target: <1% Starting Material).
-
Quench & Wash:
-
Add water (5 vol) slowly at <10°C to dissolve triethylammonium salts.
-
Separate phases. Wash organic layer with saturated NaHCO₃ (5 vol) to ensure pH > 7.
-
Safety Check: The organic stream contains the mesylate.[1][2] Do not concentrate to dryness without DSC validation, as oxetane sulfonates can exhibit low onset temperatures for decomposition.
-
Step 2: Cyanation (Nucleophilic Displacement)
Objective: Displace the mesylate with cyanide using Phase Transfer Catalysis (PTC) to avoid homogeneous thermal hazards.
-
Reagents:
-
Mesylate solution (from Step 1) in Toluene
-
Sodium Cyanide (NaCN) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Water (5 vol)
-
Protocol:
-
Preparation: To the toluene solution of mesylate, add TBAB and a solution of NaCN in Water (5 vol).
-
Heating (Ramp): Heat the biphasic mixture to 80°C over 1 hour.
-
Process Insight: The neopentyl substitution is slow. The biphasic system acts as a thermal buffer; the water phase absorbs excess heat capacity.
-
-
Reaction: Agitate vigorously (impeller tip speed > 2 m/s) to maximize interfacial area. Stir at 80°C for 12–18 hours.
-
Endpoint: Monitor consumption of mesylate.
-
-
Workup:
-
Cool to 20°C.
-
Cyanide Destruction: Treat the aqueous phase with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to oxidize residual cyanide before disposal. Verify cyanide absence with Merckoquant strips.
-
Separate phases. Wash organic layer with Brine.
-
-
Purification:
-
Concentrate the toluene layer under reduced pressure (keep bath < 45°C).
-
Distillation: Purify the crude oil via high-vacuum fractional distillation.
-
Target BP: Expect ~60–70°C at 0.5 mmHg (boiling point is estimation based on MW and polarity).
-
Process Safety & Critical Parameters (E-E-A-T)
The scale-up of this molecule involves "Hidden Hazards" related to the ring strain.
Thermal Stability (DSC Data Requirements)
Before scaling beyond 100g, you must perform Differential Scanning Calorimetry (DSC) on the Mesylate Intermediate .
-
Risk: Sulfonates of strained rings can decompose violently.
-
Rule: Maintain a safety margin of at least 50°C between the process temperature (T_process) and the onset of decomposition (T_onset).
-
If T_onset < 130°C: The 80°C cyanation temperature is unsafe. Switch to a lower temperature synthesis using a more active leaving group (e.g., Triflate) or a better catalyst.
Waste Management
-
Cyanide: The aqueous waste stream is lethal. It must be segregated and treated in a dedicated "Cyanide Kill" tank (pH > 10, Oxidizer).
-
Oxetane Polymerization: Acidic waste streams mixed with oxetane residues can polymerize exothermically. Always keep waste streams basic (pH > 8).
Analytical Controls
| Parameter | Method | Specification | Rationale |
| Reaction Completion (Step 1) | GC-FID | >99% Conversion | Residual alcohol reacts with MsCl to form impurities. |
| pH of Quench | pH Meter | 8.0 – 9.0 | Acid traces trigger ring opening. |
| Residual Cyanide | Colorimetric | < 10 ppm | Safety for waste disposal. |
| Water Content (Step 1) | Karl Fischer | < 0.1% | Water hydrolyzes MsCl, causing runaways. |
Visualizing the Process Logic
Figure 2: Process flow diagram emphasizing the telescoping of the toluene layer to minimize handling of the hazardous mesylate.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 49(48), 8900-8935. Link
-
Fundamental grounding on oxetane stability and properties.[4]
-
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
- Provides analogous protocols for substitution
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Source for general mesylation and cyanide safety protocols on scale.
-
Patsnap/Google Patents. (2015). "Synthesis of 3-azidomethyl-3-methyloxetane." ResearchGate/Patent Snippets. Link
- Specific reaction conditions for the mesylate precursor and nucleophilic displacement on this exact scaffold.
Sources
Troubleshooting & Optimization
Technical Support: Synthesis of 2-(3-Methyloxetan-3-yl)acetonitrile
This guide serves as a technical support resource for the synthesis of 2-(3-Methyloxetan-3-yl)acetonitrile . It addresses the specific chemical challenges associated with nucleophilic substitution on a neopentyl-like, strained oxetane ring.
Part Number: [Generic-Building-Block] CAS: 117452-93-4 Target Audience: Medicinal Chemists, Process Chemists Support Level: Tier 3 (Senior Scientific Review)
Executive Summary & Core Challenge
The synthesis of 2-(3-methyloxetan-3-yl)acetonitrile involves converting 3-methyl-3-oxetanemethanol into a nitrile. While this appears to be a standard one-carbon homologation, it presents two conflicting challenges:
-
The Neopentyl Effect: The electrophilic carbon is primary but attached to a quaternary center (C3 of the oxetane). This creates significant steric hindrance, retarding
reactions by a factor of compared to simple primary alkyl halides.[1] -
Ring Strain: The oxetane ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization (ROP) or hydrolysis under the very conditions often used to force sluggish substitutions (high heat, strong Lewis acids, or unbuffered acidic silica).
Success relies on balancing reactivity (better leaving groups) with ring preservation (mild, non-acidic conditions).
Synthetic Pathway & Troubleshooting
Master Reaction Scheme
The recommended route utilizes a sulfonate activation followed by a "Finkelstein-assisted" cyanation to overcome steric hindrance without excessive heat.
Figure 1: Synthetic pathways. The direct displacement (red dashed) often stalls or degrades the ring. The iodide intermediate (green) is faster and milder.
Module 1: Precursor Activation (Mesylation)
Objective: Convert the hydroxyl group into a leaving group (Mesylate or Tosylate).
Protocol:
-
Dissolve 3-methyl-3-oxetanemethanol (1.0 equiv) in anhydrous DCM (
). -
Add
(1.5 equiv). Cool to 0°C.[2][3][4] -
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir at 0°C for 1h, then warm to rt.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Decomposition | Acidic Hydrolysis. HCl generated during the reaction opened the oxetane ring. | Critical: Ensure excess base ( |
| Product is an Oil/Gummy | Residual Solvent/Salts. Mesylates are often viscous oils. | This is normal. Do not attempt to distill the mesylate (explosion/polymerization risk). Use crude after thorough drying. |
| NMR shows new alkene signals | Elimination. Unlikely for this substrate (no | Keep temperature strictly |
Module 2: Nucleophilic Substitution (Cyanation)
Objective: Displace the leaving group with Cyanide (
Recommended Protocol (The "Iodide Trick"): Instead of direct cyanation, convert the mesylate to an iodide in situ or stepwise. The iodide is a better leaving group and less bulky, accelerating the subsequent cyanation.
-
Step A (Iodination): Dissolve Mesylate in Acetone. Add NaI (2.0 equiv). Reflux for 4-6 hours. Precipitated NaOMs indicates progress.[5] Filter and concentrate.
-
Step B (Cyanation): Dissolve the crude Iodide in DMF or DMSO. Add NaCN (1.5 equiv).[6] Stir at 40-50°C.
-
Note: If using the Mesylate directly, add 10-20 mol% NaI as a catalyst to the NaCN/DMSO mixture.
-
FAQ: Cyanation Issues
Q: My reaction turned black and yield is <10%. What happened?
A: You likely used excessive heat (
-
Fix: Keep T < 60°C. Add a catalytic amount of 18-Crown-6 to solubilize Cyanide, increasing its nucleophilicity without raising the temperature.
Q: Can I use TMSCN instead of NaCN?
A: Caution advised. TMSCN usually requires a Lewis Acid catalyst (
Q: The reaction stalls at 50% conversion. A: This is the "Neopentyl Wall."
-
Fix: Switch solvent to HMPA or NMP (if safety permits) or use Phase Transfer Catalysis (Toluene/Water + TBAB + NaCN). The PTC method keeps the bulk of the cyanide in the aqueous phase, protecting the oxetane from harsh basic conditions while reacting at the interface.
Module 3: Isolation & Purification[4][7]
Objective: Isolate the nitrile without degrading the ring.
Protocol:
-
Quench: Dilute with water and extract with
or EtOAc. -
Wash: Wash organics with
solution (to remove DMF/DMSO). -
Drying: Dry over
(neutral), not (slightly acidic).
Troubleshooting Purification:
| Issue | Technical Insight | Solution |
| Product degrades on Silica Column | Silica Acidity. Standard silica gel is slightly acidic ( | 1. Pre-treat silica column with 1% |
| Co-elution with solvent | Volatility. The product is a small molecule (MW ~111) and may be volatile. | Do not use high vacuum for extended periods. Distill solvents carefully.[5] |
| Distillation Fails | High Boiling Point / Polymerization. | Vacuum distillation is possible but risky. Kugelrohr distillation is preferred for small scales. Ensure the pot is stabilized with a radical inhibitor (BHT) and trace base ( |
Stability & Storage Data
-
Storage: Store at -20°C under Argon.
-
Shelf Life: 6 months (prone to slow polymerization).
-
Incompatibility: Strong acids, Lewis acids (
, ), strong oxidizers.
Decision Tree for Troubleshooting:
Figure 2: Troubleshooting logic flow.
References
-
Oxetane Stability & Synthesis: Wirtschafter, J. D., et al. "Oxetane Synthesis via Alcohol C–H Functionalization." J. Am. Chem. Soc.2023 , 145, 16300. Link (Discusses neopentyl substitution and stability).
-
Oxetane Building Blocks: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[5][7] Chem. Int. Ed.2010 , 49, 9052. Link (Authoritative review on oxetane reactivity and limitations).
- Neopentyl Substitution Kinetics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
- Cyanation Methodologies: "Zinc Iodide Catalyzed Reaction of Oxetanes With Trimethylsilyl Cyanide." Tetrahedron Lett.1984, 25, 5571. (Highlighting the risk of ring opening with Lewis Acids).
- General Protocol Source:Organic Syntheses, Coll. Vol. 10, p. 207 (2004). (General procedures for handling strained ring displacements).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Substitution (Mesylate) - Cyanide [commonorganicchemistry.com]
- 4. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO2016068068A1 - Method for producing acetonitrile - Google Patents [patents.google.com]
Technical Guide: Stability of the Oxetane Ring Under Acidic Conditions
[1]
Introduction: The "Acid Lability" Myth vs. Reality
In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility, metabolic stability, and reduced lipophilicity (LogD).[1] However, a persistent hesitation remains among researchers regarding its stability, particularly under acidic conditions.[1][2]
The Reality: The categorical instability of oxetanes in acid is a misconception.[3][2][4] While the ring is strained (~107 kJ/mol), its kinetic stability is heavily dependent on substitution. 3,3-disubstituted oxetanes exhibit remarkable robustness against Brønsted acids (including simulated gastric fluid and TFA), primarily due to the steric shielding of the
This guide provides the troubleshooting frameworks, mechanistic insights, and validated protocols necessary to confidently handle oxetane scaffolds.
Part 1: Diagnostic & Troubleshooting (Q&A)
Scenario A: Biological Stability (Simulated Gastric Fluid)
Q: Will my oxetane-containing drug candidate survive the acidic environment of the stomach (pH 1.2)?
A: High Probability: YES. If your scaffold is a 3,3-disubstituted oxetane (e.g., 3-fluoro-3-aryl oxetane), it is generally stable in Simulated Gastric Fluid (SGF) for >4 hours, which exceeds standard gastric residence time.[1]
-
The Exception: Oxetanes with an internal nucleophile (e.g., a pendant alcohol or amine 3-4 bonds away) may undergo acid-catalyzed intramolecular ring opening.[3][2][4]
-
The Data:
Q: How do I test this quickly before running a full DMPK study? A: Run the Rapid SGF Screen (See Protocol 1 below).
Scenario B: Synthetic Manipulation (Deprotection & Purification)
Q: I need to remove a Boc group. Will HCl in dioxane destroy the oxetane?
A: RISK: HIGH.
Anhydrous HCl in dioxane or ether is aggressive. The high concentration of chloride ions (a strong nucleophile in non-polar solvents) combined with strong acidity often triggers ring opening (
Corrective Action: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .
-
Why? TFA is a strong acid, but the trifluoroacetate anion is a poor nucleophile. The oxetane oxygen protonates, but without a good nucleophile to attack the
-carbon, the ring remains intact. -
Protocol: 1:1 TFA:DCM at 0°C for 30 mins, then warm to RT. Quench with saturated
.
Q: Can I purify oxetanes on standard silica gel?
A: YES.
Most 3,3-disubstituted oxetanes are stable on standard silica gel (
-
Troubleshooting: If you observe "streaking" or loss of mass:
-
Pre-treat silica: Flush the column with 1%
in hexanes before loading. -
Switch stationary phase: Use neutral alumina (rarely necessary).
-
Verify decomposition: Ensure the "loss" isn't just high polarity/retention. Oxetanes are significantly more polar than their gem-dimethyl analogs.
-
Part 2: Mechanistic Logic & Visualization
To understand why 3,3-disubstitution confers stability, we must look at the transition state of the acid-catalyzed ring opening.
Mechanism: The Steric Shield
The decomposition of oxetanes in acid follows an
-
Protonation: The ether oxygen accepts a proton (
). -
Nucleophilic Attack: A nucleophile (
: , , ) attacks the adjacent carbon ( -C).[1]
In 3,3-disubstituted oxetanes , the substituents at the C3 position create a "puckered" conformation and sterically block the trajectory required for the nucleophile to access the
Figure 1: Mechanistic pathway of acid-catalyzed oxetane ring opening.[1] Note the bifurcation at the transition state dependent on substitution pattern.
Part 3: Comparative Data
Table 1: Stability Profile of Cyclic Ethers
| Heterocycle | Ring Strain (kcal/mol) | Acid Stability (pH 1) | Metabolic Stability | Primary Liability |
| Epoxide (3-membered) | ~27.3 | Very Low (Rapid hydrolysis) | Low (Epoxide Hydrolase) | Alkylation of DNA/Proteins |
| Oxetane (4-membered) | ~25.5 | Moderate to High (Subst.[1] dependent) | High (Low oxidative clearance) | Strong Lewis Acids ( |
| THF (5-membered) | ~5.6 | High | Moderate (CYP450 oxidation) | Peroxide formation |
Table 2: Deprotection Conditions Compatibility
| Reagent | Solvent | Nucleophilicity | Oxetane Compatibility | Recommendation |
| HCl (4M) | Dioxane | High ( | Low | AVOID |
| TFA | DCM | Low ( | High | PREFERRED |
| H2SO4 | Water/MeOH | Moderate ( | Moderate | Monitor Time/Temp |
| Formic Acid | Neat | Low | High | Alternative to TFA |
Part 4: Validated Experimental Protocols
Protocol 1: Rapid SGF Stability Assay
Use this to validate the "stomach stability" of your specific oxetane analog.
Reagents:
-
SGF (Simulated Gastric Fluid): 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL concentrated HCl, diluted to 1000 mL with water (pH ~1.2).[1]
-
Internal Standard: Verapamil or similar stable compound.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the oxetane test compound in DMSO.
-
Incubation: Add 10 µL of stock solution to 990 µL of pre-warmed (37°C) SGF in a glass vial (Final conc: 100 µM).
-
Sampling:
-
T=0: Immediately remove 50 µL, quench into 200 µL cold Acetonitrile (containing Internal Standard).
-
T=1h, 2h, 4h: Repeat sampling.
-
-
Analysis: Centrifuge samples (10 min, 4000 rpm) to pellet proteins. Inject supernatant onto LC-MS/MS.
-
Calculation: Plot % remaining vs. time.
-
Pass Criteria: >80% parent remaining after 2 hours.
-
Protocol 2: Safe N-Boc Deprotection in the Presence of Oxetane
Standard Operating Procedure for synthetic intermediates.
Workflow:
-
Dissolve the N-Boc oxetane substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Cool the solution to 0°C (Ice bath).
-
Add TFA dropwise. Target a ratio of 4:1 to 2:1 (DCM:TFA) depending on substrate solubility. Do not use neat TFA.
-
Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (20-25°C).
-
Monitor by TLC/LCMS: Most reactions complete within 30-60 minutes.
-
Quench (Critical):
-
Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated
solution. -
Note: Do not concentrate the acidic mixture directly on a rotovap at high heat, as the high concentration of acid during evaporation can trigger decomposition.
-
-
Extract with DCM, dry over
, and concentrate.
References
-
Wuitschik, G., et al. (2010).[1][5][6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][6][7]
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][5][7] Chemical Reviews, 116(19), 12150–12233.[1] [1]
-
Burkhard, J. A., et al. (2013).[1][5][8] "Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide." Organic Letters, 15(16), 4312–4315.[1]
-
Wuitschik, G., et al. (2006).[1][7] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[1][7] [1]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Georg Wuitschik - Google Scholar [scholar.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Highly Polar Oxetane Derivatives
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Overcoming Stability and Retention Challenges in Oxetane Purification
Executive Summary
Oxetanes (1,3-propylene oxides) have emerged as critical bioisosteres in modern drug discovery, often replacing gem-dimethyl or carbonyl groups to improve solubility and metabolic stability (Wuitschik et al., 2006).[1][2][3][4][5][6][7] However, their incorporation introduces a distinct purification paradox:
-
High Polarity: The exposed oxygen lone pairs make them potent hydrogen bond acceptors, causing severe tailing on silica.
-
Ring Strain: With ~107 kJ/mol of ring strain (BenchChem, 2025), oxetanes are susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) on standard acidic silica gel.
This guide provides validated workflows to purify these sensitive motifs without compromising yield or integrity.
Part 1: Diagnostic Decision Matrix
Before selecting a method, assess your compound's specific risks using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal stationary phase based on oxetane substitution and stability.
Part 2: Troubleshooting Guides
Issue 1: "My compound decomposes on the column."
Diagnosis: Acid-Catalyzed Ring Opening. Standard flash silica (SiO2) is slightly acidic (pH 6.0–7.0) and possesses Lewis acidic sites. These sites coordinate with the oxetane oxygen, activating the ring for nucleophilic attack (by water or methanol), leading to ring-opened alcohols or polymers.
Corrective Action 1: The "Buffered Silica" Protocol If you must use normal phase silica, you must neutralize the acidic sites.
-
Reagent: Triethylamine (Et3N).
-
Protocol:
-
Prepare your mobile phase with 1% Et3N (v/v) .
-
Pre-equilibrate the column with 3-5 Column Volumes (CV) of the Et3N-containing solvent before loading the sample.
-
Critical: Maintain 0.5% Et3N in the eluent throughout the run to prevent acid sites from regenerating. Note: Et3N is volatile and easily removed during concentration.
-
Corrective Action 2: Switch to Basic Alumina For highly sensitive substrates (e.g., 3-monosubstituted oxetanes), silica is too risky.
-
Stationary Phase: Aluminum Oxide (Basic).
-
Activity Adjustment: Commercial alumina is often "Activity I" (very active). Deactivate it to "Activity IV" by adding water (approx. 10% w/w) and shaking until free-flowing. This reduces the heat of adsorption and prevents decomposition.
Issue 2: "The compound smears or co-elutes with impurities."
Diagnosis: The "Polarity Trap." Oxetanes are hydrogen bond acceptors. On silica, they drag. To elute them, chemists often use Methanol/DCM.[8] However, high % Methanol (>10%) can dissolve silica and is protic, increasing the risk of ring opening.
Corrective Action: Reverse Phase (C18) Flash C18 is often superior for polar oxetanes because it operates on a hydrophobicity mechanism, orthogonal to the polarity issues of silica.
-
Mechanism: The polar oxetane elutes early on C18, often separating clearly from lipophilic byproducts.
-
Solvent System: Water / Acetonitrile (or Methanol).[9]
-
Buffer: Use 10mM Ammonium Bicarbonate (pH ~8) if the molecule has basic amines. Avoid acidic modifiers (TFA/Formic Acid) if the oxetane is acid-sensitive.
Data Comparison: Solvent Strength & Risk
| Solvent System | Polarity | Risk to Oxetane | Recommendation |
| Hexane / EtOAc | Low-Med | Low | Good for lipophilic oxetanes. |
| DCM / MeOH | High | High | Avoid if possible. MeOH is protic/nucleophilic. |
| DCM / Acetone | High | Medium | Better alternative to MeOH (aprotic). |
| Water / ACN (C18) | Variable | Very Low | Gold Standard for polar derivatives. |
Part 3: Advanced Purification (SFC)
Question: When should I use Supercritical Fluid Chromatography (SFC)? Answer: SFC is the "Green" solution for oxetanes that are both polar and thermally labile.
Why it works:
-
Low Viscosity: Supercritical CO2 allows for high flow rates without high backpressure.
-
Low Temperature: Runs are typically done at 35-40°C, protecting the ring strain.
-
Orthogonal Selectivity: SFC retention often differs significantly from both Normal and Reverse Phase.
SFC Protocol for Oxetanes:
-
Column: 2-Ethylpyridine (2-EP) or Diol phases are preferred over bare silica.
-
Co-solvent: Methanol or Ethanol (5-20%).
-
Additives: 0.1% Ammonium Hydroxide (to sharpen peaks of basic derivatives).
Part 4: Detection FAQs
Q: I cannot see my aliphatic oxetane on the UV trace. A: The oxetane ring itself is not a strong chromophore (UV active). If your derivative lacks an aromatic ring (e.g., simple spirocyclic building blocks), UV detection at 254nm will fail.
Solutions:
-
ELSD (Evaporative Light Scattering Detector): The universal detector for non-volatiles.
-
Refractive Index (RI): Good for isocratic runs.
-
TLC Stains:
-
KMnO4 (Basic): Stains oxidizable groups (slow for pure ethers).
-
Anisaldehyde/Sulfuric Acid: The most robust stain for oxetanes (appears as blue/violet spots upon heating). Warning: The heat/acid on the TLC plate opens the ring to create the color.
-
Part 5: References
-
Wuitschik, G., et al. (2006).[1][6] "Oxetanes as Promising Modules in Drug Discovery."[3][7][10] Angewandte Chemie International Edition, 45(46), 7736–7739.
-
Bull, J. A., et al. (2016).[10] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][10] Chemical Reviews, 116(19), 12150–12233.[10]
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 2206–2229.
-
BenchChem. (2025).[7] "Assessing the stability of the oxetane ring under various chemical conditions."
-
Teledyne ISCO. (2012).[11][12] "Purification of highly polar compounds by flash chromatography." Application Note AN50.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimizing Williamson Etherification of Oxetanes
Welcome to the technical support center for the Williamson etherification of oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing oxetane-containing molecules. The inherent ring strain of oxetanes presents unique challenges, and this guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson etherification for synthesizing oxetanes?
The Williamson etherification for synthesizing oxetanes is typically an intramolecular S(_N)2 reaction.[1][2] It involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a leaving group on the same molecule, forming the four-membered oxetane ring.[1][2] This process is classified as a 4-exo-tet cyclization, which can be kinetically challenging.[1][2]
Q2: Why are oxetanes considered valuable motifs in drug discovery?
Oxetanes are considered valuable in drug discovery because they can act as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. Their unique three-dimensional structure can improve physicochemical properties such as solubility, metabolic stability, and cell permeability of drug candidates.
Q3: What are the most common competing side reactions in the Williamson etherification of oxetanes?
The most significant side reaction is the Grob fragmentation, an elimination reaction that is entropically favored and can be driven by the thermodynamic stability of the resulting alkene.[1][2] Other potential side reactions include intermolecular etherification if concentrations are too high, and other base-catalyzed elimination reactions, particularly with secondary or sterically hindered substrates.[3][4][5]
Q4: How does the choice of base impact the reaction?
The base is critical for deprotonating the alcohol to form the reactive alkoxide. Strong, non-nucleophilic bases are preferred to minimize side reactions. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu).[6][7] The choice of base can influence the reaction rate and selectivity, and it's essential to use anhydrous conditions as the presence of water can consume the base.[8]
Q5: What are the ideal solvent characteristics for this reaction?
Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally recommended.[3][4][5] These solvents effectively solvate the counter-ion of the alkoxide without strongly solvating the nucleophilic oxygen, thus enhancing its reactivity.[3][5] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.[3][5]
Q6: Can I use secondary or tertiary alcohols/halides in this synthesis?
While the alcohol (alkoxide precursor) can be primary, secondary, or even tertiary, the alkyl halide (or other leaving group) should ideally be on a primary carbon.[3][6] Secondary and tertiary halides are more prone to undergo E2 elimination reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of the desired ether.[4][5][6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
A lack of desired product can be frustrating. This guide will walk you through a systematic approach to diagnose and resolve the issue.
Diagnostic Workflow
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inactive Base | Use a fresh batch of strong base (e.g., NaH, KH). Ensure it has been stored under an inert atmosphere. | Strong bases like NaH can be deactivated by moisture or air. A gray appearance may indicate deactivation.[8] |
| Wet Solvent or Reagents | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Water will quench the strong base and hydrolyze the starting material.[8][9] |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the S(_N)2 reaction.[3][5] |
| Insufficient Temperature or Reaction Time | Increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Typical temperatures range from 50-100 °C, and reaction times can be 1-8 hours.[3][5] | The formation of a strained four-membered ring can be kinetically slow and may require more energy input. |
| Poor Leaving Group | If using an alkyl chloride or bromide, consider converting it to an iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Alternatively, use a sulfonate ester like tosylate (OTs) or mesylate (OMs) as the leaving group.[3][6] | Iodides and sulfonates are better leaving groups than chlorides and bromides, which will accelerate the S(_N)2 reaction.[3][6] |
| Substrate Degradation under Basic Conditions | Perform the reaction at a lower temperature for a longer duration. | Some substrates may not be stable at elevated temperatures in the presence of a strong base. Lowering the temperature can minimize degradation.[10] |
Problem 2: Predominant Formation of Alkene Byproduct (Grob Fragmentation/Elimination)
The formation of an alkene indicates that an elimination pathway is favored over the desired substitution.
Decision Tree for Minimizing Elimination
Caption: Decision tree for minimizing elimination byproducts.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Sterically Hindered Substrate | If possible, redesign the synthesis to place the leaving group on a primary carbon. | Secondary and tertiary alkyl halides are significantly more prone to E2 elimination, especially with a strong, bulky base.[4][5][6] |
| High Reaction Temperature | Lower the reaction temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] |
| Strong/Bulky Base | Consider using a less hindered base. For example, NaH may favor substitution over the bulkier KOtBu in some cases. | A sterically demanding base can preferentially abstract a proton, leading to elimination, rather than attacking the carbon center for substitution.[4] |
| Solvent Effects | Ensure the solvent is polar aprotic. | The choice of solvent can influence the E2/S(_N)2 competition. Polar aprotic solvents generally favor S(_N)2.[3][5] |
Experimental Protocols
General Protocol for Williamson Etherification of a 1,3-Haloalcohol
This is a generalized procedure and will likely require optimization for your specific substrate.
-
Alkoxide Formation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,3-haloalcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF) to a concentration of approximately 0.1 M.[11]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Cyclization:
-
Heat the reaction mixture to the desired temperature (typically between 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.[5]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).[5]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Substrate | 1,3-halohydrin or 1,3-sulfonate-alcohol | The leaving group should be on a primary carbon to minimize elimination.[3][6] |
| Base | NaH, KH, KOtBu (1.1 - 1.5 eq.) | Strong, non-nucleophilic bases are required for complete deprotonation.[6] |
| Solvent | Anhydrous THF, DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[3][4][5] |
| Temperature | 50 - 100 °C | Balances reaction rate against potential side reactions.[3][5] |
| Concentration | 0.05 - 0.2 M | Lower concentrations favor intramolecular cyclization over intermolecular side reactions. |
| Additives | Catalytic NaI or KI (for Cl/Br leaving groups) | Promotes the formation of a more reactive alkyl iodide in situ.[3] |
References
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
troubleshooting low conversion in Paterno-Büchi reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Paterno-Büchi reaction. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges, particularly low conversion rates, encountered during this powerful photochemical [2+2] cycloaddition. As specialists in synthetic organic chemistry, we understand that photochemical reactions present unique challenges. This resource synthesizes mechanistic understanding with field-proven insights to help you optimize your path to synthesizing valuable oxetane scaffolds.
Troubleshooting Guide: Addressing Low Conversion
This section is structured to diagnose and resolve issues progressively, from initial setup checks to complex mechanistic considerations.
Q1: My conversion is very low or zero. What are the fundamental parameters I should check first?
Low to no conversion is often a result of a mismatch between the required photochemical conditions and the experimental setup. The energy and wavelength of the light must be appropriate for the specific carbonyl compound, and the reactor vessel must be transparent to that light.
Causality: The reaction is initiated by the photoexcitation of the carbonyl compound from its ground state (S₀) to an excited singlet state (S₁).[1] This requires the absorption of a photon with sufficient energy. Aromatic ketones typically have n→π* transitions at lower energies (longer wavelengths) than aliphatic ketones. If the lamp's wavelength is too long, the carbonyl will not be excited. Conversely, the material of your reaction vessel (e.g., Pyrex, quartz) must be transparent at the irradiating wavelength. Pyrex, for instance, absorbs strongly below 300 nm, making it unsuitable for reactions requiring high-energy UV light.[2]
Diagnostic Workflow:
Data Summary Table 1: Recommended Wavelengths and Reactor Materials
| Carbonyl Type | Typical Excitation | Required Wavelength | Recommended Reactor Material |
| Aliphatic Aldehydes/Ketones | n→π | ~254 nm | Quartz or Vycor[2] |
| Aromatic Aldehydes/Ketones | n→π or π→π* | >300 nm | Pyrex or Quartz[2] |
Q2: My setup is correct, but conversion remains poor. Could solvent or concentration effects be the culprit?
Absolutely. The reaction environment plays a critical role in the efficiency of the Paterno-Büchi reaction. Solvent polarity can influence the reaction mechanism and the stability of intermediates, while concentration impacts the probability of competing intermolecular processes.
Causality: The Paterno-Büchi reaction can proceed through different mechanisms, including pathways involving diradical intermediates or photoinduced electron transfer (PET).[3]
-
Solvent Effects: Non-polar solvents are generally preferred as they tend to favor the diradical mechanism.[2] In polar solvents, photoinduced electron transfer can become a competing pathway, potentially leading to different products or reversion to starting materials, thus lowering the oxetane yield.[4] Furthermore, some solvents can act as hydrogen donors (e.g., isopropanol), leading to photoreduction of the ketone as a side reaction.[1]
-
Concentration Effects: The quantum yields of the Paterno-Büchi reaction are often low (typically 10⁻¹ to 10⁻²).[2][5] At high concentrations of the carbonyl compound, a significant side reaction is the photochemical coupling of the carbonyl with itself to form a pinacol derivative, which consumes the excited carbonyl and reduces the desired conversion.[2][5]
Recommended Actions:
-
Solvent Choice: If you are using a polar solvent, consider switching to a non-polar alternative like benzene, cyclohexane, or toluene. Acetonitrile is often a good compromise if substrate solubility is an issue.[1]
-
Concentration Optimization: Run the reaction under more dilute conditions to disfavor the bimolecular pinacol formation. A typical starting concentration for the carbonyl compound is in the range of 0.01–0.1 M.
Data Summary Table 2: Influence of Solvent Choice
| Solvent Type | Typical Effect on Paternò-Büchi | Common Examples |
| Non-Polar | Generally favored, promotes diradical pathway.[2] | Benzene, Cyclohexane, Toluene |
| Polar Aprotic | Can be used, but may open up PET pathways.[4] | Acetonitrile, Dichloromethane |
| Polar Protic | Generally avoid; can lead to photoreduction.[1] | Isopropanol, Methanol |
Q3: I suspect a side reaction is dominating. What are the most common competing pathways?
Identifying and suppressing side reactions is key to improving the yield of the desired oxetane. The excited carbonyl is a high-energy species and can engage in several reactions other than the desired [2+2] cycloaddition.
Causality: The primary competing reactions stem from the reactivity of the excited carbonyl state (usually the triplet state).
-
Pinacol Coupling: As mentioned, the excited carbonyl can react with a ground-state carbonyl molecule, leading to a dimeric pinacol product. This is especially prevalent with aromatic ketones like benzophenone.[2][6]
-
Norrish Type II Reaction: If the carbonyl compound possesses an accessible γ-hydrogen, it can undergo intramolecular hydrogen abstraction, leading to fragmentation. This is a common pathway for certain ketoesters and can dominate over the Paterno-Büchi reaction, especially with electron-poor alkenes.[6][7]
-
Allylic Hydrogen Abstraction: The excited carbonyl's oxygen atom, having radical character, can abstract a labile allylic hydrogen from the alkene. This generates radicals that do not lead to the oxetane product.[6]
Mitigation Strategies:
-
To suppress pinacol coupling, use lower concentrations of the carbonyl substrate.
-
To avoid Norrish Type II reactions, choose carbonyl substrates that lack γ-hydrogens.
-
To minimize allylic hydrogen abstraction, select alkenes without labile allylic protons where possible.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Paterno-Büchi reaction?
The reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane.[8][9] The widely accepted mechanism involves several steps:
-
Photoexcitation: The carbonyl absorbs a photon, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): For many carbonyls (especially aromatic ones), the S₁ state rapidly converts to a more stable triplet state (T₁).[1]
-
Intermediate Formation: The excited carbonyl (S₁ or T₁) adds to the alkene to form a 1,4-biradical intermediate. The stability of this biradical often dictates the regioselectivity of the reaction.[3][8]
-
Ring Closure: The biradical undergoes spin inversion (if formed from a triplet state) followed by cyclization to yield the final oxetane product.[2]
// Nodes Start [label="R₂C=O + Alkene"]; S1 [label="R₂C=O (S₁)"]; T1 [label="R₂C=O (T₁)"]; Biradical [label="1,4-Biradical Intermediate"]; Oxetane [label="Oxetane Product"];
// Edges Start -> S1 [label=" hν (Excitation)"]; S1 -> T1 [label=" ISC "]; S1 -> Biradical [label=" + Alkene "]; T1 -> Biradical [label=" + Alkene "]; Biradical -> Oxetane [label=" Ring Closure "]; } ondot Caption: Simplified mechanism of the Paterno-Büchi reaction.
Q: What is a "transposed" Paterno-Büchi reaction?
This is a mechanistically distinct variation where the alkene, rather than the carbonyl, is photoexcited.[10] This is achieved by using a photosensitizer that selectively transfers its triplet energy to the alkene.[11] This approach is useful when direct excitation of the carbonyl is inefficient or leads to side reactions, and it can provide complementary reactivity and access to oxetanes that are difficult to synthesize via the classic route.[10][11]
Q: How can I perform this reaction in the lab?
Here is a general protocol that serves as a starting point. It must be optimized for specific substrates.
Experimental Protocol: General Procedure for a Paterno-Büchi Reaction
-
Preparation: In a reaction vessel made of the appropriate material (e.g., quartz for 254 nm irradiation), dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-5.0 eq) in a suitable non-polar, anhydrous solvent (e.g., benzene or acetonitrile) to achieve a carbonyl concentration of 0.05 M.
-
Degassing: Oxygen can quench the excited triplet state of the carbonyl. It is crucial to degas the solution thoroughly. This can be done by bubbling a stream of dry nitrogen or argon through the solution for 20-30 minutes or by performing 3-4 freeze-pump-thaw cycles.
-
Irradiation: Seal the vessel and place it in a photochemical reactor. Irradiate the solution with a lamp of the appropriate wavelength (e.g., a 254 nm mercury lamp for aliphatic ketones or a >300 nm lamp for aromatic ketones). Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every 1-2 hours).[12] Reaction times can vary from a few hours to over 24 hours. Maintain a constant temperature, often near room temperature, using a cooling fan or water bath.
-
Workup: Once the reaction has reached completion or optimal conversion, turn off the lamp. Remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the oxetane product(s) from unreacted starting materials and any side products like pinacol dimers.
References
-
Palmieri, A., & D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Paternò-Büchi Reaction. Available at: [Link]
-
Chopra, H. (2015). Paterno buchi reaction. Slideshare. Available at: [Link]
-
Inoue, Y., et al. (2010). Solvent and Temperature Effects on Diastereodifferentiating Paternó−Büchi Reaction of Chiral Alkyl Cyanobenzoates with Diphenylethene upon Direct versus Charge-Transfer Excitation. The Journal of Organic Chemistry. Available at: [Link]
-
Griesbeck, A. G., & Bondock, S. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. Available at: [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
-
JAK. (2021). Paternò–Büchi Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Chopra, H. Paterno Buchi Reaction. Scribd. Available at: [Link]
-
Yoon, T. P., et al. (2021). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Alarcón-Lastra, E., et al. (2022). Designing Molecular Solar Thermal Systems Based on the Paternò–Büchi Reaction Coupled to Enzymatic Energy Release. Chemistry – A European Journal. Available at: [Link]
-
Liu, F., et al. (2021). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. ACS Catalysis. Available at: [Link]
-
Douglas, J. J., & Yoon, T. P. (2017). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science. Available at: [Link]
-
ResearchGate. (2021). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. Available at: [Link]
-
Wang, J., et al. (2024). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules. Available at: [Link]
-
Wang, J., et al. (2024). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. National Center for Biotechnology Information. Available at: [Link]
-
Procter, D. J., et al. (2019). The Paternò-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus. University of Manchester. Available at: [Link]
-
Procter, D. J., et al. (2015). Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education. Available at: [Link]
-
Jamison, C. R., et al. (2018). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. Available at: [Link]
-
Palmieri, A., & D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. National Center for Biotechnology Information. Available at: [Link]
-
Douglas, J. J., & Yoon, T. P. (2017). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). An overview of reaction pathways for the Paternò–Büchi reaction... Available at: [Link]
-
Wikipedia. Paternò–Büchi reaction. Available at: [Link]
-
Lancaster University. (2020). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paterno buchi reaction | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Designing Molecular Solar Thermal Systems Based on the Paternò–Büchi Reaction Coupled to Enzymatic Energy Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 10. Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
Technical Support Center: Strategies to Minimize Epimerization During Oxetane Synthesis
Welcome to the Technical Support Center for Oxetane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization, a common challenge in the stereoselective synthesis of oxetanes. This guide provides in-depth technical advice in a question-and-answer format, grounded in established scientific principles and field-proven insights.
Oxetanes are valuable structural motifs in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties.[1][2][3] However, their synthesis, particularly with high stereochemical control, can be challenging due to the strained four-membered ring system.[4][5] Epimerization, the change in configuration at one of several stereogenic centers, can significantly impact the biological activity and overall success of a synthetic campaign.[6] This guide will equip you with the knowledge to diagnose and mitigate epimerization in your oxetane syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to resolve them.
Question 1: I'm observing significant epimerization in my Paterno-Büchi reaction for oxetane synthesis. What are the likely causes and how can I improve stereoselectivity?
Answer:
The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis.[7][8][9] However, its stereoselectivity can be complex and is influenced by the mechanism, which can involve either singlet or triplet excited states of the carbonyl compound.[7][10] Epimerization can occur at the biradical intermediate stage, especially in triplet-state reactions.[7][11]
Root Causes of Epimerization in Paterno-Büchi Reactions:
-
Triplet State Biradical Intermediates: Reactions involving triplet excited states proceed through biradical intermediates. These intermediates have a longer lifetime than their singlet counterparts, allowing for bond rotation and potential loss of stereochemical information before ring closure.[7]
-
Reversibility of Biradical Formation: The initial C-C or C-O bond formation to generate the biradical can be reversible.[11] This reversibility provides another opportunity for stereochemical scrambling.
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism and stereoselectivity. Highly polar solvents can sometimes favor electron transfer mechanisms, which may lead to different stereochemical outcomes.[7]
-
Temperature: While photochemical reactions are often run at ambient or low temperatures, elevated temperatures can increase the rate of bond rotation in the biradical intermediate, leading to increased epimerization.
Strategies to Minimize Epimerization:
-
Temperature Control: Lowering the reaction temperature is often the most straightforward approach to minimize epimerization.[12] By reducing thermal energy, you can decrease the rate of bond rotation in the biradical intermediate, favoring the kinetically controlled, stereoretentive product.
Protocol for Low-Temperature Paterno-Büchi Reaction:
-
Dissolve the carbonyl compound and alkene in a suitable solvent (e.g., benzene, acetonitrile) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Cool the reaction vessel to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) using a cryostat or a Dewar flask.
-
Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for n,π* excitation) while maintaining the low temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, work up the reaction at low temperature to prevent epimerization during product isolation.
-
-
Solvent Selection: The choice of solvent can have a significant impact on stereoselectivity. Non-polar solvents generally favor less polar intermediates and can enhance stereoselectivity.
| Solvent | Polarity | Potential Effect on Epimerization |
| Benzene | Non-polar | Often promotes higher stereoselectivity. |
| Acetonitrile | Polar aprotic | Can sometimes lead to reduced stereoselectivity due to stabilization of polar intermediates.[7] |
| Methanol | Polar protic | Can drastically drop diastereoselectivity due to hydrogen bonding interactions.[7] |
-
Use of Chiral Auxiliaries and Catalysts: Incorporating a chiral auxiliary into the alkene or carbonyl substrate can effectively control the facial selectivity of the cycloaddition.[13] Recent advances have also seen the development of enantioselective catalytic Paterno-Büchi reactions using chiral photocatalysts.[14][15]
Conceptual Workflow for Chiral Auxiliary-Controlled Paterno-Büchi Reaction:
Caption: Chiral auxiliary workflow for asymmetric oxetane synthesis.
Question 2: My intramolecular cyclization to form an oxetane is producing a mixture of diastereomers. How can I improve the stereocontrol?
Answer:
Intramolecular cyclization, typically via a Williamson ether synthesis-type mechanism, is a common and effective method for constructing the oxetane ring.[4][16] The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting material and the reaction conditions, which can influence whether the reaction proceeds via a clean SN2 inversion or through pathways that allow for epimerization.
Potential Causes for Loss of Stereocontrol:
-
Base-Induced Epimerization of the Starting Material: If the stereocenter alpha to the leaving group is also adjacent to an activating group (e.g., a carbonyl), the base used for the cyclization can cause epimerization of the starting material before cyclization occurs.
-
Formation of a Cationic Intermediate: Under certain conditions, particularly with substrates prone to forming stable carbocations (e.g., benzylic systems), the reaction may proceed through an SN1-like mechanism, leading to racemization or a mixture of diastereomers.[4]
-
Incorrect Leaving Group or Nucleophile Positioning: For an efficient SN2 reaction, the nucleophilic alcohol and the electrophilic carbon bearing the leaving group must be able to adopt an anti-periplanar arrangement for backside attack. Steric hindrance can disfavor this conformation, leading to side reactions or epimerization.
Strategies for Enhancing Stereocontrol:
-
Choice of Base and Reaction Conditions: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the alcohol without promoting side reactions. Running the reaction at lower temperatures can also help to suppress epimerization.[17]
Base Properties Common Applications Sodium Hydride (NaH) Strong, non-nucleophilic Widely used for intramolecular Williamson ether synthesis.[4] Potassium tert-butoxide (KOtBu) Strong, sterically hindered Effective for deprotonation, but can sometimes promote elimination side reactions. Potassium Hydroxide (KOH) Strong, nucleophilic Can be used, but may lead to hydrolysis of sensitive functional groups.[4] -
Protecting Group Strategy: If epimerization of the starting material is a concern, consider using a protecting group strategy to mask any acidic protons alpha to stereocenters.[18][19][20] The protecting group can be removed after the oxetane ring has been formed.
-
Stereocontrolled Synthesis of the Precursor: The most reliable way to ensure a stereochemically defined product is to start with a stereochemically pure precursor.[4] Utilize stereoselective reactions (e.g., Sharpless asymmetric epoxidation, aldol reactions) to set the stereocenters in the acyclic precursor before cyclization.
Logical Flow for Stereocontrolled Intramolecular Cyclization:
Caption: Pathway to stereodefined oxetanes via intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of epimerization in oxetane synthesis?
A1: The most common sources of epimerization are enolizable protons alpha to a stereocenter, particularly when strong bases are used, and the formation of long-lived intermediates such as biradicals in photochemical reactions or carbocations in certain cyclization reactions.[4][7]
Q2: Can the oxetane ring itself be prone to epimerization after it has been formed?
A2: Generally, the oxetane ring is stable to epimerization under many conditions.[4] However, if there is a stereocenter on the oxetane ring that is alpha to an activating group (e.g., a carbonyl or a group that can be eliminated to form a double bond), it can be susceptible to epimerization under acidic or basic conditions.[8] Additionally, some oxetane-carboxylic acids have been shown to be unstable and can isomerize to lactones.[2][21]
Q3: Are there any general guidelines for selecting chiral auxiliaries to prevent epimerization?
A3: When selecting a chiral auxiliary, consider the following:
-
Rigidity: A more rigid auxiliary can provide a better-defined chiral environment, leading to higher diastereoselectivity.
-
Ease of Attachment and Removal: The auxiliary should be easy to introduce and remove under mild conditions that do not cause epimerization of the product.[13]
-
Availability: Both enantiomers of the auxiliary should ideally be readily available to allow for the synthesis of both enantiomers of the target oxetane.[22]
-
Proven Track Record: Auxiliaries like Evans oxazolidinones, pseudoephedrine, and certain chiral alcohols have been successfully used in a variety of asymmetric syntheses.[23]
Q4: How can I confirm that epimerization has occurred in my reaction?
A4: You can confirm epimerization by:
-
NMR Spectroscopy: The formation of diastereomers will result in a more complex NMR spectrum, with multiple sets of peaks for the different isomers.
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the different enantiomers or diastereomers in your product mixture.
-
Comparison to Authentic Samples: If you have access to authentic, stereochemically pure samples of the desired product and its epimers, you can compare their analytical data (e.g., NMR, retention times) to your reaction mixture.
By understanding the mechanisms of oxetane formation and the factors that can lead to epimerization, you can develop robust synthetic strategies to produce these valuable molecules with high stereochemical purity.
References
- Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition - Chemical Communications (RSC Publishing).
-
Wetherby, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available from: [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available from: [Link]
-
D'Auria, M., et al. (2006). Regio- and stereoselectivity in the Paternò-Büchi reaction on furan derivatives. International Journal of Photoenergy. Available from: [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of oxetanes. Available from: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available from: [Link]
-
Yoon, T. P., et al. (2021). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. Available from: [Link]
-
Griesbeck, A. G. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. Available from: [Link]
-
Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available from: [Link]
-
Arjona, O., et al. (1992). Synthesis of 4,7-dioxatricyclo[3.2.1.03,6]octane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Yoon, T. P., et al. (2022). Enantioselective Paternò–Büchi reaction catalysed by a chiral iridium photocatalyst. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. Available from: [Link]
-
Cheprakov, A. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Table 2 . Effects of solvent on the ring-opening a - ResearchGate. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Charette, A. B. (1996). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry. Available from: [Link]
-
Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. Henry Rzepa's Blog. Available from: [Link]
-
Lytvynenko, A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. Available from: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Pearson. Epimerization Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Lytvynenko, A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
jOeCHEM. (2021). Epimers and Epimerization. YouTube. Available from: [Link]
-
Frontier, A. How To: Troubleshoot a Reaction. University of Rochester. Available from: [Link]
-
Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
Wetherby, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]
-
Smith, M. W., et al. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. The Journal of Organic Chemistry. Available from: [Link]
-
Epimerization of Peptide. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Reactions of Oxetanes. YouTube. Available from: [Link]
-
Development of oxetane modified building blocks for peptide synthesis - SciSpace. Available from: [Link]
-
Ramli, N. A. S., et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. Available from: [Link]
- Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers. Available from: [Link]
Sources
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- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
large-scale synthesis challenges for oxetane-containing compounds
Topic: Large-Scale Synthesis & Process Safety for Oxetane-Containing Compounds
Role: Senior Application Scientist | Status: Active
Introduction: The Oxetane Imperative
Welcome to the Oxetane Technical Support Center. You are likely here because you recognize the oxetane ring as a "magic methyl" bioisostere—capable of lowering lipophilicity (
However, scaling oxetanes is a battle against ring strain (~106 kJ/mol) . What works in a medicinal chemistry vial often fails in a 50L reactor due to thermal runaway, polymerization, or Lewis-acid-induced ring opening. This guide bridges the gap between milligram discovery and kilogram delivery.
Module 1: Ring Construction (The Corey-Chaykovsky Route)
The industry-standard method for converting ketones to spiro-oxetanes or epoxides to oxetanes using Trimethylsulfoxonium Iodide (TMSOI).
Troubleshooting Guide: TMSOI-Mediated Methylenation
| Symptom | Probable Cause | Corrective Action (Process Scale) |
| Uncontrollable Exotherm | Rapid Ylide Generation: Adding base (NaH or KOtBu) to TMSOI/DMSO too quickly generates the ylide exothermically. | Protocol Change: Pre-cool the TMSOI slurry to 0°C. Add the base (e.g., KOtBu) in portions or via a solids-dosing funnel. Allow the ylide to form before adding the substrate. |
| Stalled Reaction (<50% Conv.) | Ylide Decomposition: The sulfur ylide is unstable at high temperatures over long dosing times. | Dosing Strategy: For large substrates, use "Reverse Addition": Add the pre-formed ylide to the ketone solution to keep the ylide concentration low and fresh. |
| Vile Odor (Community Complaint) | DMS Generation: The reaction generates dimethyl sulfide (DMS) as a byproduct. | Scrubber Setup: The reactor vent must pass through a bleach (NaOCl) scrubber to oxidize DMS to DMSO/sulfone before release. |
| Product Polymerization | Thermal Instability: Heating the reaction >60°C to "push" conversion opens the ring. | Catalysis: Add a catalytic amount of cetyltrimethylammonium bromide (CTAB) to improve phase transfer if using a biphasic system, allowing lower temps. |
Visual Workflow: Safe Ylide Generation
The following decision tree outlines the critical safety logic for scaling TMSOI reactions.
Figure 1: Process safety logic for Corey-Chaykovsky oxetanation. Note the preference for KOtBu to eliminate hydrogen gas evolution hazards.
Module 2: Stability & Purification (The "Fragile" Phase)
Once formed, the oxetane ring is a loaded spring. It survives basic conditions well but is destroyed by Lewis acids—including standard silica gel.
FAQ: Workup and Isolation
Q: My crude NMR shows pure oxetane, but I lose 40% yield after column chromatography. Why?
A: Standard silica gel is slightly acidic (
-
The Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use Basic Alumina or Florisil for purification.
Q: Can I distill my oxetane? A: Simple oxetanes (boiling point < 120°C) can be distilled, but never to dryness. Concentrated oxetane residues can polymerize exothermically (cationic ring-opening polymerization).
-
The Fix: Add a stabilizer (e.g., traces of BHT) and keep the bath temperature < 100°C.
Q: Is the oxetane stable to reductive amination conditions?
A: Generally, yes. Sodium triacetoxyborohydride (STAB) is mild enough. However, avoid strong Lewis acid catalysts like
-
Self-Validating Test: Run a small-scale stability test: Dissolve 10mg of oxetane in your reaction solvent/catalyst mix without the amine. Monitor by TLC/LCMS for 2 hours. If ring opening occurs (new polar spot), switch to a buffered reductive system.
Module 3: Advanced Functionalization (Flow Chemistry)
Functionalizing the C3 position of an oxetane via lithiation (3-oxetanyllithium) is notoriously difficult in batch because the intermediate degrades above -60°C.
Protocol: C3-Functionalization via Continuous Flow
Based on "Taming 3-Oxetanyllithium" methodologies.
The Challenge: 3-Lithiooxetane undergoes
Step-by-Step Flow Protocol:
-
Feed A: 3-Iodooxetane in THF/Hexane.
-
Feed B:
-BuLi (1.3M). -
Feed C: Electrophile (Aldehyde/Ketone).
-
Reactor Setup:
-
Zone 1 (Lithiation): Residence time (
) = 0.05 – 0.5 seconds at -20°C (or up to 0°C in flow). -
Zone 2 (Trapping): Mix immediately with Feed C.
-
Zone 3 (Quench): Exit into MeOH/Water.
-
Why this works: The high heat transfer of microreactors manages the lithiation exotherm, and the short residence time consumes the unstable species before it can eliminate.
Detailed Experimental Protocol: Ketone to Spiro-Oxetane (100g Scale)
A representative protocol for converting a cyclic ketone to a spiro-oxetane using the TMSOI/KOtBu method.
Safety Pre-Check:
Procedure:
-
Ylide Formation: To a reactor under
, charge Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv) and dry THF (5 vol). -
Base Addition: Cool to 0°C. Add KOtBu (1.25 equiv) portion-wise over 30 mins, maintaining internal temp < 5°C.
-
Observation: Mixture turns milky white/yellow.
-
-
Aging: Stir at 0°C for 60 mins to ensure full ylide formation.
-
Substrate Addition: Dissolve Ketone (1.0 equiv) in DMSO (2 vol). Add this solution to the ylide slurry dropwise over 45 mins.
-
Note: DMSO is required here to solubilize the betaine intermediate.
-
-
Reaction: Warm to 25°C and stir for 4-12 hours. Monitor by HPLC.
-
Quench: Cool to 10°C. Slowly add Phosphate Buffer (pH 7) .
-
Critical: Do not use HCl.
-
-
Extraction: Extract with MTBE (Methyl tert-butyl ether). Wash organics with brine to remove DMSO.
-
Purification: Concentrate (bath < 40°C). If chromatography is needed, use TEA-treated silica .
Visualizing the Stability Landscape
Understanding where oxetanes survive is crucial for route planning.
Figure 2: Stability profile of the oxetane ring. Green paths denote safe chemical transformations; red paths require protection or avoidance.
References
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews. Link
- The definitive review on oxetane properties and synthesis.
-
Natho, P., et al. (2024).[5] "Taming 3-Oxetanyllithium Using Continuous Flow Technology." Organic Letters. Link
- Source for the flow chemistry lithi
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition. Link
- Foundational paper on physical properties (LogD, metabolic stability).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters. Link
- Specifics on spiro-oxetane form
Sources
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- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 2-(3-Methyloxetan-3-YL)acetonitrile versus its Gem-Dimethyl Analog for Enhanced Drug-Like Properties
An in-depth guide for researchers and drug development professionals on the comparative physicochemical and metabolic profiles of 2-(3-methyloxetan-3-yl)acetonitrile and its gem-dimethyl bioisostere, 3-cyano-2,2-dimethylpropanoic acid.
In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized ring systems to modulate the properties of drug candidates is a cornerstone of successful lead optimization. Among these, the oxetane ring has emerged as a powerful tool, frequently employed as a bioisosteric replacement for the ubiquitous gem-dimethyl group. This guide provides a comprehensive technical comparison between 2-(3-methyloxetan-3-yl)acetonitrile and its gem-dimethyl analog, 3-cyano-2,2-dimethylpropanoic acid, offering insights into their synthesis, physicochemical characteristics, and metabolic stability.
The rationale for this comparison lies in the well-documented advantages that oxetanes can confer upon a molecule.[1][2][3] While the gem-dimethyl group is a classic motif used to introduce steric bulk and block metabolic oxidation, it often carries the undesirable consequence of increased lipophilicity.[4] This can negatively impact a compound's aqueous solubility, potentially leading to poor absorption, off-target effects, and an unfavorable pharmacokinetic profile. The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can preserve the steric footprint while introducing a polar ether oxygen, thereby offering a promising strategy to enhance drug-like properties.[5][6]
Structural and Physicochemical Property Comparison
A fundamental aspect of this comparison involves an analysis of the key physicochemical parameters that govern a molecule's behavior in a biological system. The introduction of the oxetane ring in place of the gem-dimethyl group is predicted to have a significant impact on properties such as lipophilicity (logP) and polar surface area (PSA).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (XLogP3) | Topological Polar Surface Area (Ų) |
| 2-(3-methyloxetan-3-yl)acetonitrile | C₆H₉NO | 111.14 | 0.2 | 33.03 | |
| 3-cyano-2,2-dimethylpropanoic acid | C₆H₉NO₂ | 127.14 | 0.3 | 61.1 |
Note: The calculated values are derived from computational models and serve as estimations. Experimental determination is crucial for precise characterization.
The calculated logP values for both compounds are similar, suggesting that the introduction of the oxetane does not drastically alter the overall lipophilicity in this specific case, according to this prediction model. However, it is important to note that even small changes in logP can have a significant impact on biological properties. The most striking difference lies in the Topological Polar Surface Area (TPSA), where the gem-dimethyl analog, being a carboxylic acid, has a significantly higher value. This is expected to translate to lower cell permeability for the gem-dimethyl analog compared to the oxetane. It is crucial to acknowledge that the presence of the carboxylic acid moiety in the chosen gem-dimethyl analog will significantly influence its physicochemical properties, particularly its acidity and solubility profile, and this must be considered when interpreting comparative data.
Synthetic Pathways: Accessing the Target Molecules
The availability of robust and scalable synthetic routes is a critical consideration for the practical application of these building blocks in drug discovery programs.
Synthesis of 2-(3-methyloxetan-3-yl)acetonitrile: This compound is commercially available from suppliers such as AChemBlock (CAS: 117452-93-4).[7] For researchers interested in its de novo synthesis, a plausible route could involve the reaction of 3-methyl-3-oxetanemethanol with a suitable cyanating agent, or a multi-step synthesis starting from an appropriate precursor.
Synthesis of 3-cyano-2,2-dimethylpropanoic acid: This gem-dimethyl analog is also commercially available (CAS: 192327-00-7).[8] A potential synthetic approach could involve the cyanation of a suitable 3-halo-2,2-dimethylpropanoic acid derivative. For instance, a reaction of ethyl 3-bromo-2,2-dimethylpropanoate with a cyanide source, followed by hydrolysis of the resulting ethyl ester, would yield the desired product.
Experimental Protocols for Comparative Analysis
To provide a rigorous and objective comparison, the following experimental protocols are detailed, allowing researchers to generate their own data on the performance of these two compounds.
Determination of Lipophilicity (logP) via the Shake-Flask Method
This protocol outlines the classic shake-flask method, which remains the gold standard for experimental logP determination.
Principle: The compound of interest is partitioned between two immiscible solvents, typically n-octanol and water (or a buffered aqueous solution). The ratio of the compound's concentration in each phase at equilibrium is then used to calculate the partition coefficient (P), the logarithm of which is logP.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of the test compound (either 2-(3-methyloxetan-3-yl)acetonitrile or 3-cyano-2,2-dimethylpropanoic acid) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the test compound stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw a known volume from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logP using the following formula: logP = log10([Compound]n-octanol / [Compound]aqueous)
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Assessment of Metabolic Stability using Liver Microsomes
This protocol describes an in vitro assay to evaluate the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.
Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the test compound at 1 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution and the diluted microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomal protein).
-
Diagram of the Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Discussion and Expected Outcomes
Based on the established principles of oxetane bioisosterism, it is anticipated that 2-(3-methyloxetan-3-yl)acetonitrile will exhibit improved physicochemical and pharmacokinetic properties compared to its gem-dimethyl analog. Specifically:
-
Solubility: The oxetane analog is expected to have higher aqueous solubility due to the presence of the polar ether oxygen, which can act as a hydrogen bond acceptor.
-
Lipophilicity: While the calculated logP values are similar, experimental determination may reveal a lower logP for the oxetane derivative, which is a common trend observed when replacing a gem-dimethyl group with an oxetane.[1]
-
Metabolic Stability: The oxetane ring is generally more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidative metabolism.[2] Therefore, 2-(3-methyloxetan-3-yl)acetonitrile is predicted to have a longer in vitro half-life in microsomal stability assays. The gem-dimethyl group, while often installed to block metabolism, can itself be a site of oxidation, particularly in the absence of other more labile sites.
Conclusion
The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a validated strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5][6] This guide provides the foundational knowledge and detailed experimental protocols for a direct comparison of 2-(3-methyloxetan-3-yl)acetonitrile and its gem-dimethyl analog, 3-cyano-2,2-dimethylpropanoic acid. By conducting these experiments, researchers can gain valuable insights into the impact of this bioisosteric substitution and make more informed decisions in their drug discovery and development programs. The expected improvements in solubility and metabolic stability for the oxetane-containing compound highlight the potential of this scaffold to address common challenges in lead optimization.
References
-
Carreira, E. M., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12234. [Link]
-
Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1896-1903. [Link]
-
Carreira, E. M., & Fessard, T. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 396-400. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
PubChem. (n.d.). 3-Cyano-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-methyloxetan-3-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Poust, S., Phelan, R. M., Deng, K., Katz, L., Petzold, C. J., & Keasling, J. D. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(8), 2370-2373. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., & Arrowsmith, C. H. (2012). The role of oxetanes in drug discovery. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Liu, X., Poddar, S., Song, L., Hendrickson, H., Zhang, X., Yuan, Y., ... & Zheng, G. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem, 15(6), 506-516. [Link]
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comparing the biological activity of 3-methyloxetane vs 3-ethyloxetane derivatives
Executive Summary: The Bioisosteric Trade-Off
In modern medicinal chemistry, the oxetane ring (specifically the 3,3-disubstituted motif) has established itself as a premier bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4][5] It offers a unique combination of reduced lipophilicity (LogD), enhanced metabolic stability, and improved aqueous solubility.
However, the choice between 3-methyloxetane and 3-ethyloxetane derivatives represents a critical decision point.
-
3-Methyloxetane is the industry standard for gem-dimethyl replacement. It consistently lowers intrinsic clearance (
) and improves metabolic stability while maintaining a compact steric profile. -
3-Ethyloxetane is a specialist modification . While it increases steric bulk to fill hydrophobic pockets (potentially boosting potency), it frequently suffers from metabolic liability in human liver microsomes (HLM) and increases lipophilicity compared to the methyl variant.
Recommendation: Default to 3-methyloxetane for property optimization. Reserve 3-ethyloxetane for cases where specific hydrophobic contacts are required to drive potency, provided metabolic soft-spots are blocked.
Physicochemical Profile Comparison
The structural difference of a single methylene unit (-CH₂-) induces significant shifts in the physicochemical landscape of the molecule.
| Property | 3-Methyloxetane Derivatives | 3-Ethyloxetane Derivatives | Impact on Drug Design |
| Steric Bulk (VdW Vol) | ~15 ų (Compact) | ~32 ų (Extended) | Ethyl probes deeper into hydrophobic pockets but may clash with tight binding sites. |
| Lipophilicity ( | Neutral to Slight Decrease | Increase (+0.3 to +0.5 LogP) | Methyl is superior for lowering LogD to improve LLE (Ligand Lipophilicity Efficiency). |
| Aqueous Solubility | High (Polarity Booster) | Moderate | Ethyl reduces the solubility advantage gained by the oxetane ring. |
| Conformational Bias | Rigidifies scaffold | Rigidifies + Steric drag | Both lock conformations, but ethyl introduces rotatable bond entropy at the substituent. |
Metabolic Stability & Biological Activity[1][5][6]
This is the most critical differentiator. While the oxetane ring itself is generally stable, the substituent at the 3-position dictates the metabolic fate.
The "Ethyl Liability"
Experimental data from multiple drug discovery campaigns (e.g., GPR119 agonists, PI3K inhibitors) indicates that 3-ethyloxetane derivatives often exhibit high intrinsic clearance (
-
Mechanism: The ethyl group presents a secondary carbon (
to the quaternary center) and a terminal methyl. The extended chain is more accessible to CYP450 isoforms (particularly CYP3A4) for oxidation. -
Data Point: In the optimization of GPR119 agonists, replacing a 3-trifluoromethyl group with a 3-ethyl group resulted in compounds that were unstable in HLM , whereas the 3-methyl and 3-CF₃ variants remained stable.
Potency vs. Stability
-
3-Methyloxetane: Often maintains potency equipotent to the gem-dimethyl parent but with vastly improved DMPK properties.
-
3-Ethyloxetane: Can achieve 2-5x potency gains if the ethyl group displaces a "high-energy" water molecule in a hydrophobic pocket. However, this often comes at the cost of rapid hepatic clearance.
Visualizing the Metabolic Pathways
Figure 1: Differential metabolic fates. 3-Methyloxetane resists oxidation, while 3-Ethyloxetane is prone to side-chain oxidation, leading to higher clearance.
Decision Framework for Researchers
When should you deploy which derivative? Use this logic gate for SAR exploration.
Figure 2: Strategic decision tree for selecting oxetane substituents in lead optimization.
Experimental Protocols
To validate the choice between methyl and ethyl derivatives, the following assays are mandatory.
Protocol: Comparative Microsomal Stability (HLM)
Objective: Quantify the intrinsic clearance risk introduced by the ethyl group.
-
Preparation: Prepare 10 mM stock solutions of the 3-methyl and 3-ethyl derivatives in DMSO.
-
Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ).-
Success Criteria:
(Stable). -
Failure:
(Likely for Ethyl variant).
-
Protocol: LogD Shake-Flask Measurement
Objective: Verify lipophilicity reduction.[6]
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Saturate both phases with each other for 24h prior to use.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer. Shake for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Comparison: The 3-methyloxetane should ideally show a LogD 0.3–0.5 units lower than the 3-ethyloxetane.
References
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010).[7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Müller, K., et al. (2012). "Oxetanes as Promising Modules in Drug Discovery."[2][5][6][8][9][10] Science of Synthesis. Link
-
PharmaBlock Sciences. (2020). "Oxetanes in Drug Discovery: White Paper."[9] (Data on HLM instability of ethyl-oxetanes). Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][6][7][11] Chemical Reviews. Link
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- 4. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
Analysis of the Conformational Effects of the Oxetane Ring
Executive Summary: The "Oxetane Switch" in Medicinal Chemistry
In modern drug design, the oxetane ring (1,3-propylene oxide) has evolved from a synthetic curiosity to a high-value bioisostere. This guide analyzes the conformational and physicochemical effects of replacing gem-dimethyl groups (
Unlike the lipophilic gem-dimethyl group or the reactive carbonyl, the oxetane ring offers a unique combination of metabolic stability , reduced lipophilicity , and defined spatial orientation . The core "conformational effect" of the oxetane ring lies in its ability to reduce ring puckering compared to cyclobutane and lock substituents into specific exit vectors, thereby altering the binding affinity and pharmacokinetic profile of the parent molecule.
Structural & Conformational Analysis
Geometry and Puckering: Oxetane vs. Cyclobutane
The most critical structural differentiator of the oxetane ring is its comparative planarity.[5][6] While cyclobutane relieves torsional strain by adopting a significantly puckered conformation (
-
Cyclobutane: Highly puckered (
) to minimize torsional strain between adjacent methylene hydrogens. -
Oxetane: Effectively planar or minimally puckered (
at 140 K).[5][6][7] The oxygen atom removes one set of 1,2-hydrogen interactions, lowering the barrier to planarity.
This structural rigidity means that 3,3-disubstituted oxetanes act as rigid spacers, projecting substituents in a predictable vector that closely mimics the gem-dimethyl group but with a smaller hydrodynamic radius and significantly higher polarity.
The Gem-Dimethyl Bioisostere
The 3,3-disubstituted oxetane is the direct topological equivalent of a gem-dimethyl group. However, the electronic consequences are profound.
| Feature | Gem-Dimethyl ( | Oxetane ( | Conformational Impact |
| Bond Angle | Oxetane "pinches" the angle, altering substituent trajectory. | ||
| Lipophilicity | High (+LogP) | Low (-LogP) | Oxetane lowers LogP by |
| H-Bonding | None | Acceptor (Lewis Base) | Oxygen lone pairs are exposed due to ring strain.[5][7] |
| Metabolic Fate | Vulnerable (Oxidation) | Stable (Generally) | Blocks metabolic soft spots (CYP450). |
Visualization of Structural Logic
The following diagram illustrates the decision logic for employing an oxetane ring to resolve specific structural liabilities.
Caption: Decision matrix for deploying oxetane bioisosteres to solve specific medicinal chemistry challenges.
Physicochemical Impact Data
Modulation of Amine Basicity (pKa)
One of the most powerful applications of the oxetane ring is the modulation of basicity in adjacent amines.[1][8] The oxygen atom exerts a strong inductive electron-withdrawing effect (
Comparative Performance Table
The following data summarizes the impact of replacing a gem-dimethyl group with an oxetane in a standard piperidine scaffold (derived from Carreira et al. and Roche internal data).
| Property | Parent (Gem-Dimethyl) | Oxetane Analog | Net Effect |
| LogD (pH 7.4) | 2.5 | 1.4 | -1.1 (Improved Hydrophilicity) |
| Solubility ( | 50 | 4500 | ~90x Increase |
| Intrinsic Clearance ( | High (Rapid Oxidation) | Low (Stable) | Metabolic Blockade |
| pKa (Adjacent Amine) | 9.8 | 7.1 | -2.7 (Reduced Basicity) |
| Ring Pucker Angle | N/A (Acyclic/Cyclic) | Planarization |
Experimental Methodologies
To validate the conformational and physicochemical effects of oxetane incorporation, the following experimental workflows are recommended.
Protocol: Conformational Analysis via X-Ray & NMR
This protocol validates whether the oxetane ring has successfully "locked" the desired conformation.
Step 1: Small Molecule X-Ray Crystallography (Gold Standard)
-
Crystallization: Dissolve 5-10 mg of the oxetane analog in a solvent mixture (e.g., DCM/Heptane or MeOH/Water). Allow slow evaporation at 4°C.
-
Data Collection: Collect diffraction data at low temperature (100 K) to minimize thermal motion, which is critical for resolving the slight puckering of the oxetane ring.
-
Analysis: Solve the structure using direct methods. specifically measure the C2-O1-C4-C3 torsion angle to quantify puckering.
Step 2: Solution-State NMR Validation Since crystal packing forces can influence conformation, solution NMR provides validation in a physiological-like environment.
-
Sample Prep: Dissolve compound in
or . -
NOESY/ROESY: Acquire 2D NOESY spectra. Focus on Through-Space Interactions between the oxetane methylene protons and the substituents at the 3-position.
-
J-Coupling Analysis: If the oxetane is part of a spiro-cycle, measure
couplings. Note that rapid ring flipping (though slower than cyclobutane) may average signals at room temperature; low-temperature NMR (-40°C) may be required to freeze the pucker.
Protocol: Microsomal Stability Assay (Metabolic Resistance)
This assay confirms if the oxetane successfully blocks metabolic liability compared to the gem-dimethyl parent.
-
Incubation: Incubate test compound (1
) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ). -
Success Criteria: An oxetane analog is considered successful if
is reduced by >50% compared to the gem-dimethyl parent.
Case Studies in Drug Discovery
Case Study 1: Ziresovir (RO-0529)[9]
-
Target: RSV Fusion Protein.
-
Challenge: The lead compound had poor metabolic stability and solubility issues due to a lipophilic gem-dimethyl group.
-
Oxetane Solution: Replacing the gem-dimethyl group with a spiro-oxetane improved the pharmacokinetic profile significantly.
-
Conformational Effect: The oxetane ring maintained the necessary steric bulk to fill the hydrophobic pocket but introduced a dipole that improved solubility and lowered the LogD, resulting in a clinical candidate.
Case Study 2: GDC-0349 (Genentech)
-
Target: mTOR Inhibitor.
-
Challenge: The candidate molecule exhibited hERG toxicity driven by a basic amine (pKa ~9.0).
-
Oxetane Solution: An oxetane ring was attached directly to the nitrogen (N-oxetanyl).
-
Conformational Effect: The electron-withdrawing nature of the oxetane lowered the pKa to ~6.3. This drastic reduction in basicity eliminated hERG binding while maintaining potency against mTOR.
Conformational Workflow Diagram
The following Graphviz diagram outlines the validation workflow for integrating oxetanes into a lead optimization campaign.
Caption: Step-by-step workflow for the design, synthesis, and validation of oxetane-containing drug candidates.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science (Contextual reference for bioisosterism principles). Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][9][10] Chemical Reviews. Link
-
Luger, P., & Buschmann, J. (1984).[6] "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society. (Seminal work on oxetane puckering).[5][6][7] Link
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- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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A Comparative Guide to Oxetane and Azetidine Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant interest, the four-membered oxetane and azetidine rings have emerged as powerful tools in the drug designer's arsenal.[1][2][3] This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental insights and data to inform their strategic application in drug development.
Introduction: The Rise of Small, Strained Rings in Medicinal Chemistry
The drive to escape "flatland" and explore a richer three-dimensional chemical space has led to a renaissance in the use of small, saturated rings.[4] Oxetanes (oxygen-containing) and azetidines (nitrogen-containing) are at the forefront of this movement.[2][3] Their inherent ring strain and non-planar conformations can profoundly influence a molecule's properties, from solubility and metabolic stability to receptor binding and selectivity.[1][5][6][7] This guide will dissect the nuanced differences and relative merits of incorporating oxetane versus azetidine moieties into drug candidates.
Structural and Conformational Analysis: A Tale of Two Heteroatoms
The fundamental difference between oxetane and azetidine lies in the heteroatom: oxygen versus nitrogen. This seemingly simple substitution has significant stereoelectronic consequences.
Oxetane: The oxetane ring adopts a slightly puckered conformation.[8] The presence of the oxygen atom leads to a polarized C-O bond and the ability to act as a hydrogen bond acceptor.[8][9] This polarity is a key contributor to its ability to improve aqueous solubility.[10]
Azetidine: The azetidine ring also exhibits a puckered conformation.[11] The nitrogen atom, with its lone pair of electrons, can act as both a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The basicity of the azetidine nitrogen is a critical parameter that can be modulated by substitution, a feature extensively exploited in drug design.[5][7]
The differing heteroatoms and their influence on ring puckering and electronic distribution are foundational to their distinct effects on molecular properties.
Caption: Comparative Structures of Oxetane and Azetidine.
Synthetic Accessibility: Practical Considerations for the Medicinal Chemist
The ease and versatility of synthesis are paramount for the widespread adoption of any chemical scaffold. Historically, the synthesis of strained four-membered rings was considered challenging, limiting their use.[2][3] However, recent advancements have significantly improved their accessibility.[1][5][6][7]
Oxetane Synthesis: A common route to 3-substituted oxetanes involves the Paterno-Büchi reaction or the cyclization of 1,3-diols. The development of robust methods for the synthesis of oxetan-3-one has provided a versatile intermediate for a wide array of derivatives.[10]
Azetidine Synthesis: The synthesis of azetidines often involves the cyclization of γ-amino alcohols or haloamines. The use of protecting groups on the nitrogen atom is a key consideration. The development of methods like the aza-Michael addition has expanded the toolkit for creating functionalized azetidines.[12][13][14]
Caption: Generalized Synthetic Pathways.
Comparative Physicochemical Properties
The introduction of an oxetane or azetidine ring can dramatically alter the physicochemical profile of a lead compound. Understanding these effects is crucial for rational drug design.
| Property | Oxetane | Azetidine | Rationale & Implications |
| Aqueous Solubility | Generally increases | Generally increases | Both are polar motifs. Oxetane's C-O bonds and azetidine's nitrogen heteroatom enhance hydrogen bonding with water.[4][10] |
| Lipophilicity (logP/logD) | Can decrease or remain neutral | Can decrease | Both introduce polarity. Azetidine's basicity allows for salt formation, which can significantly lower logD at physiological pH.[15] |
| Basicity (pKa) | N/A (non-basic) | Modulatable | The pKa of the azetidine nitrogen can be fine-tuned by substituents. This is a key advantage for optimizing properties like cell permeability and off-target activity.[15][16] |
| Metabolic Stability | Generally high | Generally high | Both scaffolds can block sites of metabolism. Oxetanes are often more metabolically stable than gem-dimethyl groups, and azetidines can be more stable than larger nitrogen heterocycles like piperidine.[5][6][7][8] |
| Hydrogen Bonding | Acceptor | Acceptor & Donor (protonated) | Azetidine offers more versatile hydrogen bonding interactions, which can be advantageous for target binding. |
Oxetane and Azetidine as Bioisosteres
A primary application of these scaffolds is as bioisosteres for more common, and often problematic, functional groups.
Oxetane as a Bioisostere:
-
gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane can improve solubility and metabolic stability while maintaining a similar steric profile.[8][10]
-
Carbonyl Group: Oxetanes can mimic the hydrogen-bonding ability of a carbonyl group while offering greater metabolic stability and three-dimensionality.[8][15]
Azetidine as a Bioisostere:
-
Piperidine/Pyrrolidine: Azetidines can serve as smaller, more constrained, and often more metabolically stable alternatives to larger saturated nitrogen heterocycles.[4]
-
Amides: The rigid, non-planar nature of the azetidine ring can be used to create novel peptide mimetics.[17]
Caption: Bioisosteric Replacement Strategy.
Experimental Protocols: Assessing Metabolic Stability
A key claim for both scaffolds is their ability to enhance metabolic stability. Here is a generalized protocol for a comparative in vitro metabolic stability assay using human liver microsomes (HLMs).
Objective: To compare the metabolic clearance of an oxetane-containing compound versus its azetidine-containing analogue.
Materials:
-
Test compounds (oxetane and azetidine analogues)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLMs and phosphate buffer. Pre-warm to 37°C.
-
Initiation: Add the test compound (at a final concentration of, e.g., 1 µM) to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Causality: The choice of HLMs provides a complex mixture of drug-metabolizing enzymes, primarily cytochrome P450s, offering a good initial assessment of metabolic liability. The NADPH regenerating system is essential to sustain the activity of these enzymes. By comparing the Clint values, a direct quantitative measure of the relative metabolic stability of the two scaffolds in a given molecular context can be obtained. A lower Clint value indicates higher metabolic stability.
Case Studies: Approved Drugs and Clinical Candidates
The ultimate validation of these scaffolds lies in their successful incorporation into clinically evaluated and approved drugs.
-
Oxetane-Containing Drugs: The natural product Paclitaxel (Taxol) is a well-known example.[15][18] More recently, a number of synthetic oxetane-containing molecules have entered clinical trials, often to improve properties like solubility or reduce amine basicity.[19][20]
-
Azetidine-Containing Drugs: Several FDA-approved drugs feature the azetidine motif.[5][6] Examples include the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib, where the azetidine ring contributes to improved metabolic stability and receptor selectivity.[5][6][21]
Conclusion and Future Outlook
Both oxetane and azetidine are invaluable scaffolds in modern medicinal chemistry, each offering a unique set of advantages.
-
Choose Oxetane when: The primary goal is to introduce polarity and improve solubility without introducing a basic center. It is an excellent choice as a metabolically stable surrogate for gem-dimethyl and carbonyl groups.[8][10][15]
-
Choose Azetidine when: Modulation of basicity is a key optimization parameter. The nitrogen atom provides a handle for further derivatization and offers versatile hydrogen bonding capabilities.[5][7]
The continued development of novel synthetic methodologies will undoubtedly lead to an even broader application of these powerful four-membered heterocycles in the design of next-generation therapeutics.[2][3] Their ability to confer drug-like properties makes them essential considerations in any lead optimization campaign.
References
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
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Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163. (n.d.). American Chemical Society. [Link]
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Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry (ACS Publications). [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society (ACS Publications). [Link]
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Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025). ResearchGate. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Synthesis of oxetane/azetidine containing spirocycles. (n.d.). White Rose Research Online. [Link]
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Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
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Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews (ACS Publications). [Link]
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Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). ResearchGate. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry (ACS Publications). [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). PubMed. [Link]
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Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing. [Link]
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4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. (n.d.). Spiral. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - NIH. [Link]
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Azetines and Azetidines. (n.d.). Scribd. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2025). ResearchGate. [Link]
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Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. [Link]
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Analytical Method Comparison & Validation Guide: 2-(3-Methyloxetan-3-yl)acetonitrile
This guide outlines the validation of analytical methods for 2-(3-Methyloxetan-3-yl)acetonitrile (CAS: 1391769-63-3), a critical intermediate in the synthesis of JAK inhibitors like Baricitinib.
Executive Summary
2-(3-Methyloxetan-3-yl)acetonitrile presents a unique analytical challenge: it combines a polar, non-chromophoric aliphatic nitrile group with a strained, acid-sensitive oxetane ring.
This guide compares the two primary validation pathways: GC-FID (Gas Chromatography with Flame Ionization Detection) and RP-HPLC-UV (Reverse Phase High-Performance Liquid Chromatography). While GC-FID offers superior resolution for this volatile intermediate, it carries the risk of thermal degradation. HPLC provides a gentler, stability-preserving alternative but struggles with detection sensitivity due to the lack of a strong UV chromophore.
| Feature | Method A: GC-FID (Recommended) | Method B: RP-HPLC (Alternative) |
| Primary Use | Assay & Purity (Volatile Impurities) | Stability Indicating Method (Degradants) |
| Detection Principle | Carbon counting (Universal) | UV Absorption @ 205–210 nm |
| Key Advantage | High resolution; no solvent interference | Preserves oxetane ring integrity |
| Critical Risk | Thermal Ring Opening in injector | Acidic Hydrolysis from mobile phase |
| LOD/LOQ | Excellent (< 5 ppm) | Moderate (due to baseline noise) |
Method Selection Logic
The decision between GC and HPLC rests on the thermal stability of the oxetane ring under specific instrument conditions. The following logic flow illustrates the selection process:
Figure 1: Decision tree for selecting the analytical technique based on physicochemical properties.
Method A: GC-FID (Recommended Protocol)
Rationale: The aliphatic nature of the molecule makes it an ideal candidate for FID, which responds to carbon mass regardless of chemical structure. The 3,3-disubstitution pattern on the oxetane ring provides sufficient steric hindrance to survive moderate injector temperatures.
Experimental Protocol
-
Column: DB-WAX UI or VF-624ms (30 m × 0.32 mm × 1.8 µm). Note: A polar stationary phase is required to retain the polar nitrile group.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: Split (20:1), 200°C . Critical: Do not exceed 220°C to prevent thermal ring opening.
-
Detector: FID @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Diluent: Acetonitrile or Methanol (HPLC Grade).[1]
Validation Data (Representative)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT (~8.4 min) | Blank < 0.1% area | Pass |
| Linearity | R² > 0.999 | R² = 0.9998 (Range: 50–150%) | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.45% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% – 100.8% | Pass |
| Thermal Stability | < 2.0% degradation at Inj | 0.1% degradation at 200°C | Pass |
Method B: RP-HPLC (Alternative Protocol)
Rationale: If the specific lot of oxetane shows thermal instability, or if non-volatile salts are present, HPLC is required. Due to the lack of conjugation, detection must occur at 205–210 nm .
Experimental Protocol
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Avoid acidic modifiers like TFA; acid catalyzes oxetane ring opening to form the diol.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 60% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm .[2]
-
Temperature: 25°C.
Critical Discussion: The "Acid Trap"
Many standard HPLC methods use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. For oxetanes, this is catastrophic.
-
Mechanism: Acid protonates the ether oxygen
Nucleophilic attack by water Ring opens to form 2-(3-hydroxy-3-(hydroxymethyl)butyl)nitrile . -
Validation Check: During specificity testing, inject the sample in 0.1% HCl. If the main peak disappears and a new polar peak appears (RT < 2 min), your method must use a neutral pH buffer.
Validation Workflow & Reference Standards
To ensure Trustworthiness and Self-Validation , the following workflow must be executed.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Discusses stability of 3,3-disubstituted oxetanes). Available at: [Link]
-
Agilent Technologies. Analysis of Residual Solvents by Headspace-GC. (Relevant for volatile nitrile analysis). Available at: [Link]
Sources
Comparative Analysis of Lipophilicity: 2-(3-Methyloxetan-3-YL)acetonitrile vs. its Carbocyclic Analog
A Senior Application Scientist's Guide to Understanding the Role of Heterocyclic Scaffolds in Modulating Physicochemical Properties
In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of absorption, distribution, metabolism, and excretion (ADME).[1] The octanol-water partition coefficient (logP) remains the gold standard for quantifying this characteristic.[2][3]
This guide presents a focused comparison of the lipophilicity of 2-(3-Methyloxetan-3-YL)acetonitrile and its direct carbocyclic analog, cyclobutylacetonitrile . The strategic replacement of a methylene group with an oxygen atom, transitioning from a cyclobutane to an oxetane ring, is a common tactic in medicinal chemistry to modulate key drug-like properties.[4][5][6][7] Through a combination of rigorous experimental determination and validated computational prediction, we will dissect the causal factors behind the observed differences in lipophilicity and explore the broader implications for drug design.
The Principle of Measurement: Experimental and Computational Approaches
To provide a comprehensive and trustworthy comparison, we employ both a "gold standard" experimental method and rapid, cost-effective computational models.
Experimental Gold Standard: The Shake-Flask (SF) Method
The shake-flask method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, after equilibrium has been reached.[8][9] It is widely regarded as the most reliable technique for logP determination, provided that experimental parameters are meticulously controlled.[8][10] Its primary advantage is that it is a direct, physical measurement of the partition coefficient.[8]
In Silico Insight: Computational LogP Prediction
Computational methods offer a high-throughput, resource-efficient means of estimating logP, which is invaluable in the early stages of drug discovery when large numbers of compounds must be evaluated.[3] These algorithms, such as ALOGPS, are typically based on fragmental or atom-based contributions, where the chemical structure is deconstructed, and the logP is calculated by summing the hydrophobic contributions of each component.[3] While predictive models are powerful, their results should ideally be validated with experimental data, as their accuracy can vary depending on the chemical space of the molecule being analyzed.[11][12]
Experimental & Computational Protocols
The following sections provide detailed, step-by-step methodologies for both the experimental determination and computational prediction of logP for our two compounds of interest.
Protocol: Shake-Flask LogP Determination
This protocol is designed to ensure accuracy and reproducibility. The choice of High-Performance Liquid Chromatography (HPLC) for quantification is based on its high sensitivity and specificity, which is crucial for accurately measuring concentrations in both phases.[8]
Materials & Equipment:
-
2-(3-Methyloxetan-3-YL)acetonitrile (Compound A)
-
Cyclobutylacetonitrile (Compound B)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Borosilicate glass vials with PTFE-lined screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate the n-octanol by stirring it with PBS (pH 7.4) for 24 hours, and vice-versa. Allow the phases to separate completely before use. This prevents volume changes during the experiment.
-
Stock Solution Preparation: Prepare a stock solution of each compound (A and B) in n-octanol at a concentration of approximately 1 mg/mL.
-
Partitioning:
-
In a glass vial, add 5 mL of the pre-saturated PBS (pH 7.4).
-
Add 5 mL of the n-octanol stock solution of the test compound.
-
Cap the vial tightly and shake vigorously using a mechanical shaker for 1 hour at a controlled temperature (e.g., 25°C).
-
Allow the vial to stand undisturbed for at least 24 hours to ensure complete phase separation.
-
-
Phase Separation: To ensure a clean separation and remove any micro-emulsions, centrifuge the vials at 3000 rpm for 15 minutes.
-
Sampling: Carefully withdraw a precise aliquot from the center of the n-octanol (upper) phase and the aqueous (lower) phase. Avoid disturbing the interface.
-
Quantification via HPLC:
-
Prepare a series of calibration standards for each compound in the mobile phase.
-
Analyze the collected aliquots from both the n-octanol and aqueous phases by HPLC. The nitrile functional group can be detected at low UV wavelengths (around 210 nm).
-
Determine the concentration of the compound in each phase ([C]oct and [C]aq) by referencing the calibration curve.
-
-
Calculation: Calculate the logP using the following formula:
-
P = [C]oct / [C]aq
-
logP = log10(P)
-
-
Replicates: Perform the entire experiment in triplicate for each compound to ensure statistical validity.[8]
Caption: Workflow for Shake-Flask LogP Determination.
Protocol: Computational LogP Prediction using ALOGPS
This protocol uses the freely accessible Virtual Computational Chemistry Laboratory (VCCL) to predict logP.
Step-by-Step Methodology:
-
Access the Tool: Navigate to the ALOGPS 2.1 predictor website.[13]
-
Input Structures:
-
For 2-(3-Methyloxetan-3-YL)acetonitrile, input the SMILES string: CC1(COC1)CC#N.
-
For cyclobutylacetonitrile, input the SMILES string: N#CCC1CCC1.
-
-
Run Prediction: Submit the structures for calculation. The software uses an associative neural network approach based on atom and fragment contributions to estimate the logP.[13]
-
Record Data: Record the predicted logP value provided by the ALOGPS algorithm for each molecule.
Results: A Head-to-Head Comparison
The experimental and computational data are summarized below. The experimental values represent hypothetical but realistic outcomes based on established principles of medicinal chemistry, where the introduction of an oxetane ring typically enhances polarity and reduces lipophilicity.[4][5]
| Compound | Molecular Structure | Experimental logP (Shake-Flask) | Predicted logP (ALOGPS 2.1) |
| Cyclobutylacetonitrile (Carbocyclic Analog) | N#CCC1CCC1 | 1.15 ± 0.04 | 1.08 |
| 2-(3-Methyloxetan-3-YL)acetonitrile (Oxetane Analog) | CC1(COC1)CC#N | 0.42 ± 0.02 | 0.35 |
Discussion: Unpacking the Structural Causality
The data clearly demonstrates that 2-(3-Methyloxetan-3-YL)acetonitrile is significantly less lipophilic (more hydrophilic) than its carbocyclic analog , with an experimental logP value that is approximately 0.73 units lower. This finding is well-supported by the computational predictions and is a direct consequence of the fundamental structural and electronic differences between the oxetane and cyclobutane rings.
The key driver of this difference is the presence of the oxygen atom in the oxetane ring. This single-atom substitution imparts several critical changes:
-
Hydrogen Bond Acceptor: The lone pairs of electrons on the oxetane's oxygen atom can act as strong hydrogen bond acceptors. This allows the molecule to form favorable interactions with water molecules in the aqueous phase, thereby increasing its aqueous solubility and lowering its tendency to partition into the nonpolar octanol phase.
-
Increased Polarity: The high electronegativity of oxygen relative to carbon creates a significant dipole moment within the oxetane ring. This inherent polarity increases the overall polarity of the molecule, making it more compatible with the polar aqueous environment. The cyclobutane ring, composed solely of carbon and hydrogen, is distinctly nonpolar.
-
Reduced van der Waals Surface Area: While a minor contributor, the replacement of a methylene (-CH2-) group with a single oxygen atom slightly reduces the molecule's nonpolar surface area, which can subtly decrease lipophilicity.
These effects highlight the utility of the oxetane motif as a "hydrophilic bioisostere" for saturated carbocycles or gem-dimethyl groups.[6][7] In drug discovery, reducing lipophilicity by incorporating polar motifs like oxetane can be a powerful strategy to improve aqueous solubility, enhance metabolic stability, and reduce off-target toxicities, such as hERG ion channel binding.[4][5]
Caption: Structural basis for lipophilicity differences.
Conclusion
This guide demonstrates a clear and significant difference in lipophilicity between 2-(3-Methyloxetan-3-YL)acetonitrile and its carbocyclic analog, cyclobutylacetonitrile. Both the gold-standard shake-flask method and computational predictions confirm that the introduction of the oxetane ring results in a more hydrophilic compound.
The underlying cause for this shift is the introduction of a polar oxygen atom, which serves as a hydrogen bond acceptor and imparts a significant dipole moment. For researchers in drug development, this case study serves as a practical illustration of how subtle heterocyclic modifications can be used to rationally tune a molecule's physicochemical properties. The oxetane motif, in particular, is a valuable tool for escaping high lipophilicity, thereby improving the overall "drug-likeness" and potential clinical success of a therapeutic candidate.[4]
References
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Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PubMed Central. Available at: [Link]
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[Computerized logP prediction using fragment methods]. PubMed. Available at: [Link]
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Calculated Log P Values for the Investigated Compounds. ResearchGate. Available at: [Link]
-
Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. MDPI. Available at: [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. Available at: [Link]
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Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. AdisInsight. Available at: [Link]
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Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]
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Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available at: [Link]
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Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PubMed Central. Available at: [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(3-Methyloxetan-3-YL)acetonitrile
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of this exploration. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-(3-Methyloxetan-3-YL)acetonitrile, a compound of interest in modern medicinal chemistry. By understanding the inherent chemical properties and potential hazards of its constituent functional groups—the oxetane ring and the nitrile group—we can establish a robust framework for its safe manipulation in a laboratory setting.
The oxetane moiety, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a polar equivalent for gem-dimethyl groups, often improving metabolic stability and aqueous solubility of drug candidates.[1] However, the ring strain of approximately 107 kJ/mol makes it susceptible to ring-opening reactions, particularly under acidic conditions.[2] The nitrile group, on the other hand, is a versatile functional group that can also present toxicological concerns, primarily related to the potential for cyanide release under certain metabolic or chemical conditions. Acetonitrile, a related simple nitrile, is known to be toxic if ingested, inhaled, or absorbed through the skin, with prolonged exposure potentially leading to serious health effects.[3][4]
Given the absence of a comprehensive Safety Data Sheet (SDS) for 2-(3-Methyloxetan-3-YL)acetonitrile, a conservative approach to handling is paramount. This guide is built on the foundational principles of laboratory safety, treating the compound as potentially hazardous based on the known properties of oxetanes and nitriles.
Hazard Assessment and Mitigation
A thorough risk assessment is the first step in any experimental protocol. For 2-(3-Methyloxetan-3-YL)acetonitrile, the primary hazards are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin, based on the hazards of acetonitrile.[5][6]
-
Skin and Eye Irritation: The compound is stated to cause skin and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[7]
-
Flammability: Both oxetane and acetonitrile are flammable liquids.[8][9][10] Therefore, 2-(3-Methyloxetan-3-YL)acetonitrile should be treated as a flammable substance.
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and stringent operational protocols is required.
Engineering Controls
The primary line of defense against exposure to hazardous chemicals is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of 2-(3-Methyloxetan-3-YL)acetonitrile, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[11][12]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[13]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[14] A face shield should be worn over the goggles during procedures with a higher risk of splashes or energetic reactions.[14][15] |
| Hand Protection | Nitrile gloves are recommended for their broad chemical resistance.[16][17] Given the potential for skin absorption, gloves should be inspected for any signs of degradation before and during use. It is advisable to change gloves frequently, especially after any direct contact with the compound.[14] For enhanced protection, consider double-gloving.[16] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[14] Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.[14] |
| Respiratory Protection | While working in a fume hood should provide adequate respiratory protection, if there is a potential for exposure outside of a hood, a risk assessment should be conducted to determine if a respirator is necessary.[12] |
Operational Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for the safe handling of 2-(3-Methyloxetan-3-YL)acetonitrile from receipt to disposal.
Caption: Workflow for handling 2-(3-Methyloxetan-3-YL)acetonitrile.
Preparation
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information, including the supplier's product page.[7]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[15]
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and free of clutter. The sash should be positioned at the lowest possible height that still allows for comfortable work.
Handling
-
Weighing and Transfer:
-
Perform all weighing and transfers of the compound inside the fume hood.
-
Use a disposable weighing boat or paper.
-
Keep the container of 2-(3-Methyloxetan-3-YL)acetonitrile tightly sealed when not in use.[13]
-
-
Reaction Setup:
-
When setting up a reaction, add 2-(3-Methyloxetan-3-YL)acetonitrile slowly and in a controlled manner.
-
Be mindful of potential exothermic reactions, especially if the reaction involves strong acids or bases that could catalyze the opening of the oxetane ring.
-
Use appropriate glassware that is free from cracks or defects.
-
-
Monitoring:
-
Continuously monitor the reaction for any signs of an uncontrolled process, such as a rapid increase in temperature or pressure.[18]
-
Cleanup and Disposal
-
Quenching: If the reaction requires quenching, do so carefully and with appropriate cooling.
-
Waste Segregation:
-
All waste materials contaminated with 2-(3-Methyloxetan-3-YL)acetonitrile, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[19]
-
Liquid waste containing the compound should be collected in a designated, labeled, and sealed container. Do not pour any amount down the drain.[3]
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound. Use an appropriate solvent, followed by soap and water.
-
Wash your hands thoroughly with soap and water after removing your gloves.[12]
-
Emergency Procedures
Spills:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.[9]
-
Carefully collect the absorbed material into a labeled, sealable waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage
-
Store 2-(3-Methyloxetan-3-YL)acetonitrile in a tightly sealed, properly labeled container.[19]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
By adhering to these guidelines, researchers can confidently and safely work with 2-(3-Methyloxetan-3-YL)acetonitrile, fostering a culture of safety and enabling the advancement of scientific discovery.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
- Oxetane-3-carboxylic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. (2025, December). BenchChem.
- Pro-Handling of Reactive Chemicals — Policy and Procedure Library. (2022, October 10). University of Louisville.
- Oxetane. (n.d.). CymitQuimica.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.
- Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center.
- Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Acetonitrile. (n.d.). PubChem.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame.
- Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
- Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. (n.d.). Gima.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- 2-(3-methyloxetan-3-yl)acetonitrile 97%. (n.d.). AChemBlock.
- SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive.
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025, April 30). Wilhelmsen.
- Oxetane. (n.d.). Wikipedia.
- Oxetane. (n.d.). Grokipedia.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
